molecular formula C4H7ClO2 B1584251 3-Chlorobutyric acid CAS No. 1951-12-8

3-Chlorobutyric acid

Cat. No.: B1584251
CAS No.: 1951-12-8
M. Wt: 122.55 g/mol
InChI Key: XEEMVPPCXNTVNP-UHFFFAOYSA-N
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Description

3-Chlorobutyric acid is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404459. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorobutanoic acid
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InChI

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEEMVPPCXNTVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID90883783
Record name Butanoic acid, 3-chloro-
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Molecular Weight

122.55 g/mol
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CAS No.

1951-12-8
Record name 3-Chlorobutanoic acid
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Record name Butanoic acid, 3-chloro-
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Record name 3-CHLOROBUTYRIC ACID
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Record name 3-chlorobutyric acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobutyric Acid: Physicochemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobutyric acid, also known as 3-chlorobutanoic acid, is a halogenated carboxylic acid with significant applications in organic synthesis as a building block for pharmaceuticals and other specialty chemicals.[1][2] The presence of a chlorine atom on the third carbon of the butyric acid chain imparts unique reactivity, making it a subject of interest for researchers in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical behavior.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is soluble in water and various organic solvents.[1][2] The key physical and chemical properties are summarized in the tables below.

Identification and General Properties
PropertyValueReference
IUPAC Name 3-Chlorobutanoic acid[3]
Synonyms This compound, β-Chlorobutyric acid[2]
CAS Number 1951-12-8[4][5][6]
Molecular Formula C₄H₇ClO₂[2][7][8][9]
Molecular Weight 122.55 g/mol [1][7][9][10]
Appearance Colorless to almost colorless clear liquid[1][11]
Quantitative Physicochemical Data
PropertyValueReference
Density 1.187 - 1.19 g/cm³[12]
Melting Point 16 °C[12]
Boiling Point 112 °C at 20 mmHg[13]
pKa 4.05[8][11][14]
Refractive Index 1.442[12]

Experimental Protocols

Synthesis: Hydrochlorination of Crotonic Acid

A common method for the synthesis of this compound is the hydrochlorination of crotonic acid. This reaction involves the addition of hydrogen chloride across the double bond of crotonic acid.

Materials:

  • Crotonic acid

  • Concentrated Hydrochloric Acid

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve crotonic acid in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water to remove excess HCl.

  • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.

Equipment:

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

  • Stirring bar

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a stirring bar to the distillation flask.

  • Begin heating the flask gently with the heating mantle while stirring.

  • Apply vacuum and carefully control the pressure to achieve a steady boiling point.

  • Collect the fraction that distills at the expected boiling point of this compound (approximately 112 °C at 20 mmHg).[13]

  • Discard the initial and final fractions, which may contain impurities.

Analytical Methods
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different protons. The methyl (CH₃) protons will appear as a doublet, the methine (CH) proton adjacent to the chlorine will be a multiplet, and the methylene (CH₂) protons adjacent to the carboxylic acid will be a multiplet. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in different chemical environments: the carbonyl carbon of the carboxylic acid, the carbon bonded to the chlorine atom, the methylene carbon, and the methyl carbon. The electronegative chlorine and oxygen atoms will cause downfield shifts for the adjacent carbons.[12][15]

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[16] A strong C=O stretching band for the carbonyl group will appear around 1710 cm⁻¹.[16] The C-Cl stretching vibration is expected in the fingerprint region.

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragments would include the loss of the chlorine atom and the loss of the carboxyl group.[17] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is primarily influenced by the carboxylic acid group and the chlorine atom.

  • Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions.[1][2] This allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid functional group can undergo typical reactions such as esterification, amidation, and reduction.

Stability and Decomposition

This compound is a relatively stable compound under normal conditions. However, upon heating to decomposition, it may emit toxic fumes of hydrogen chloride and other chlorinated compounds.[11] The thermal decomposition of similar chlorinated organic compounds often proceeds through the elimination of hydrogen chloride.

Biological Activity and Signaling Pathways

While extensive research on the specific signaling pathway involvement of this compound is limited, its structural similarity to other biologically active molecules suggests potential interactions with metabolic pathways. Halogenated carboxylic acids can act as enzyme inhibitors.[7] For instance, the related compound, 2-Amino-3-chlorobutanoic acid, has been investigated as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as alanine racemase and threonine deaminase.[14] Given this, this compound could potentially interfere with enzymes involved in fatty acid metabolism or other pathways where butyric acid or related structures are substrates. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its purification and subsequent analysis.

Synthesis_and_Analysis_Workflow Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_application Application start Start: Crotonic Acid reaction Hydrochlorination (HCl) start->reaction crude_product Crude this compound reaction->crude_product purification Fractional Distillation crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms application Further Synthesis / Biological Studies pure_product->application

References

Spectroscopic Profile of 3-Chlorobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-chlorobutyric acid, a halogenated carboxylic acid of interest in various chemical and pharmaceutical research domains. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
~4.4Sextet1H-CH(Cl)-
~2.8Doublet of Doublets2H-CH₂-
~1.6Doublet3H-CH₃

Note: The chemical shift values presented are predicted and may vary slightly from experimental values.

1.1.1. Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the acquired free induction decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

1.1.2. Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound shows four distinct signals. The broad singlet at approximately 11.5 ppm is characteristic of the acidic proton of the carboxylic acid group. The sextet at around 4.4 ppm corresponds to the proton on the carbon bearing the chlorine atom, split by the adjacent methylene and methyl protons. The doublet of doublets at approximately 2.8 ppm is assigned to the methylene protons, which are diastereotopic due to the adjacent chiral center. The doublet at around 1.6 ppm represents the methyl protons, split by the adjacent methine proton.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent add_tms Add TMS Reference dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample tune_shim Tune and Shim Magnetic Field insert_sample->tune_shim acquire_fid Acquire FID tune_shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phasing_baseline Phase and Baseline Correction fourier_transform->phasing_baseline integration Integration and Peak Picking phasing_baseline->integration interpretation Spectral Interpretation integration->interpretation

Caption: Workflow for NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~175-COOH
~55-CH(Cl)-
~45-CH₂-
~25-CH₃

Note: The chemical shift values presented are predicted and may vary slightly from experimental values.

1.2.1. Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Follow the same procedure as for ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the FID as described for ¹H NMR.

1.2.2. Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments. The signal at the lowest field (~175 ppm) is assigned to the carbonyl carbon of the carboxylic acid. The carbon atom attached to the electronegative chlorine atom appears at approximately 55 ppm. The methylene carbon is expected around 45 ppm, and the methyl carbon at the highest field (~25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
2980-2850MediumC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1420MediumO-H bend
~1290MediumC-O stretch
~680MediumC-Cl stretch

Data extracted from the NIST WebBook.

2.1. Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)

  • Sample Preparation: For a neat liquid sample, place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the clean salt plates or the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum: Acquire the IR spectrum of the prepared sample. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

experimental_workflow_ir cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis place_sample Place Liquid Sample on ATR Crystal or Salt Plates background_scan Acquire Background Spectrum place_sample->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan subtract_background Subtract Background sample_scan->subtract_background identify_peaks Identify Characteristic Absorption Peaks subtract_background->identify_peaks interpretation Correlate Peaks to Functional Groups identify_peaks->interpretation

Caption: Workflow for FT-IR Spectroscopic Analysis.

2.2. Interpretation of the IR Spectrum

The IR spectrum of this compound shows a very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak at approximately 1710 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. The C-H stretching vibrations of the alkyl portions of the molecule are observed in the 2980-2850 cm⁻¹ region. The presence of a C-Cl bond is suggested by the absorption at around 680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Assignment
124~3[M+2]⁺ (containing ³⁷Cl)
122~9[M]⁺ (containing ³⁵Cl)
87~25[M - Cl]⁺
63~33[CH₃CH(Cl)]⁺
60~100[CH₂=C(OH)₂]⁺ (McLafferty rearrangement)
45~20[COOH]⁺
43~30[C₃H₇]⁺ or [CH₃CO]⁺

Data extracted from the NIST WebBook.

3.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

experimental_workflow_ms cluster_sample_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_processing Data Processing & Analysis vaporize Vaporize Liquid Sample ionize Electron Impact Ionization (70 eV) vaporize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate Ions by m/z Ratio accelerate->separate detect Detect Ions separate->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum identify_peaks Identify Molecular Ion and Fragment Peaks generate_spectrum->identify_peaks interpretation Analyze Fragmentation Pattern identify_peaks->interpretation

Caption: Workflow for Mass Spectrometric Analysis.

3.2. Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 122 and a smaller [M+2]⁺ peak at m/z 124, with an approximate ratio of 3:1. This isotopic pattern is characteristic of a compound containing one chlorine atom. The base peak at m/z 60 is likely due to a McLafferty rearrangement, a common fragmentation pathway for carboxylic acids. The peak at m/z 87 corresponds to the loss of a chlorine atom from the molecular ion. The peak at m/z 63 can be attributed to the [CH₃CH(Cl)]⁺ fragment. Other significant peaks at m/z 45 and 43 correspond to the carboxyl group and an alkyl fragment, respectively.

An In-depth Technical Guide to (R)-3-Chlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-chlorobutanoic acid, a chiral carboxylic acid of interest in synthetic chemistry and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its enantioselective synthesis from a readily available precursor, and outlines methods for its purification and characterization. Furthermore, a plausible biological signaling pathway is presented, highlighting its potential mechanism of action as a short-chain fatty acid analog, particularly in the context of cancer cell metabolism and signaling.

Introduction

(R)-3-chlorobutanoic acid is a halogenated derivative of butanoic acid, a short-chain fatty acid (SCFA). SCFAs are known to play significant roles in various physiological and pathophysiological processes. The introduction of a chlorine atom at the chiral C3 position can modulate the compound's chemical reactivity, lipophilicity, and biological activity, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide aims to provide researchers and drug development professionals with the essential technical information required for the synthesis, handling, and potential application of (R)-3-chlorobutanoic acid.

Chemical and Physical Properties

The fundamental properties of (R)-3-chlorobutanoic acid are summarized below. It is important to note that while some data is available for the (R)-enantiomer, many experimental values are reported for the racemic mixture, 3-chlorobutanoic acid.

Table 1: General and Chemical Properties of (R)-3-Chlorobutanoic Acid

PropertyValueSource
IUPAC Name (3R)-3-chlorobutanoic acid
CAS Number 71829-73-7[1]
Molecular Formula C₄H₇ClO₂[1]
Molecular Weight 122.55 g/mol [1]
Appearance Colorless to pale yellow liquid (racemate)
Odor Pungent (racemate)

Table 2: Physical Properties of 3-Chlorobutanoic Acid (Racemic)

PropertyValueSource
Boiling Point 112 °C at 20 mmHg
Melting Point 16 °C
Density 1.187 g/mL
Solubility Soluble in water and organic solvents[2]

Table 3: Computed Properties of (R)-3-Chlorobutanoic Acid

PropertyValueSource
XLogP3 0.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Experimental Protocols

Enantioselective Synthesis of (R)-3-Chlorobutanoic Acid

This protocol describes the synthesis of (R)-3-chlorobutanoic acid from the commercially available precursor, methyl (R)-3-hydroxybutanoate, via a two-step process involving chlorination with inversion of stereochemistry followed by hydrolysis of the ester.

Step 1: Synthesis of Methyl (R)-3-chlorobutanoate

The conversion of the hydroxyl group to a chloride with inversion of configuration can be achieved using thionyl chloride in the presence of a suitable solvent.

  • Materials:

    • Methyl (R)-3-hydroxybutanoate

    • Thionyl chloride (SOCl₂)

    • Pyridine (optional, as a base)

    • Anhydrous diethyl ether

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve methyl (R)-3-hydroxybutanoate (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added cautiously prior to the thionyl chloride.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl (R)-3-chlorobutanoate.

Step 2: Hydrolysis to (R)-3-Chlorobutanoic Acid

The ester is hydrolyzed to the corresponding carboxylic acid under acidic conditions.

  • Materials:

    • Crude methyl (R)-3-chlorobutanoate

    • Hydrochloric acid (e.g., 6 M)

    • Diethyl ether

  • Procedure:

    • To the crude methyl (R)-3-chlorobutanoate, add a solution of hydrochloric acid.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the ester by TLC.

    • After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x volumes).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield crude (R)-3-chlorobutanoic acid.

Purification

The crude (R)-3-chlorobutanoic acid can be purified by vacuum distillation.[3][4]

  • Procedure:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Heat the crude product under reduced pressure.

    • Collect the fraction that distills at the expected boiling point for 3-chlorobutanoic acid (e.g., ~112 °C at 20 mmHg for the racemate).

Characterization

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons. The proton attached to the carbon bearing the chlorine atom will be shifted downfield.

    • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the chlorine will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the hydroxyl group of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong absorption for the carbonyl group (around 1710 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Potential Biological Signaling Pathway

While specific signaling pathways for (R)-3-chlorobutanoic acid have not been extensively studied, its structural similarity to short-chain fatty acids (SCFAs) suggests it may act as an SCFA analog. SCFAs are known to have anti-cancer effects by acting as histone deacetylase (HDAC) inhibitors and by modulating cellular metabolism and signaling pathways.[5][6][7] The following diagram illustrates a plausible mechanism of action in a cancer cell.

SCFAs_in_Cancer R3CBA (R)-3-Chlorobutanoic Acid CellMembrane R3CBA->CellMembrane Enters Cell HDAC HDAC R3CBA->HDAC Inhibition Metabolism Cellular Metabolism R3CBA->Metabolism Acetylation Histone Acetylation ↑ GeneExpression Tumor Suppressor Gene Expression ↑ Acetylation->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Glycolysis Glycolysis ↓ Metabolism->Glycolysis FAO Fatty Acid Oxidation ↑ Metabolism->FAO ROS ROS ↑ FAO->ROS ROS->Apoptosis

Caption: Plausible mechanism of action of (R)-3-chlorobutanoic acid in cancer cells.

Conclusion

(R)-3-chlorobutanoic acid is a chiral molecule with potential applications in various fields, particularly in the development of new therapeutic agents. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and a putative mechanism of action based on its analogy to short-chain fatty acids. The information presented herein should serve as a valuable resource for researchers interested in exploring the chemistry and biology of this compound. Further studies are warranted to fully elucidate its biological functions and therapeutic potential.

References

In-Depth Technical Guide to (S)-3-Chlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-chlorobutanoic acid is a chiral carboxylic acid that holds significance as a building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its stereochemistry plays a crucial role in the biological activity and efficacy of the final products. This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical methodologies for (S)-3-chlorobutanoic acid.

Structural Information and Physicochemical Properties

(S)-3-chlorobutanoic acid is a derivative of butanoic acid with a chlorine atom at the C-3 position, creating a chiral center.

Table 1: Structural and Physicochemical Properties of 3-Chlorobutanoic Acid

PropertyValueSource
Chemical Formula C₄H₇ClO₂[1]
Molecular Weight 122.55 g/mol [1]
CAS Number 25139-77-9 ((S)-enantiomer) 1951-12-8 (racemic)
Appearance Colorless to pale yellow liquid[1]
Melting Point 16 °C (racemic)[2]
Boiling Point Not available for (S)-enantiomer
Density 1.187 g/mL (racemic)[2]
Solubility Soluble in water and organic solvents.[1]
Specific Optical Rotation ([α]D) Data not available in the conducted searches.

Note: Much of the available physical data is for the racemic mixture of 3-chlorobutanoic acid.

Spectroscopic Data

Infrared (IR) Spectroscopy (Racemic Mixture)

The IR spectrum of 3-chlorobutanoic acid is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a sharp peak around 1715 cm⁻¹ corresponding to the C=O stretching of the carbonyl group, and absorptions in the fingerprint region associated with C-Cl, C-O, and C-H bonds.

Mass Spectrometry (MS) (Racemic Mixture)

The electron ionization (EI) mass spectrum of 3-chlorobutanoic acid shows a molecular ion peak (M⁺) at m/z 122 and a characteristic M+2 peak at m/z 124 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR spectra for (S)-3-chlorobutanoic acid were found in the conducted searches.

Experimental Protocols

Proposed Enantioselective Synthesis of (S)-3-Chlorobutanoic Acid

A potential route for the enantioselective synthesis of (S)-3-chlorobutanoic acid involves the stereospecific conversion of a readily available chiral precursor, such as (S)-3-hydroxybutanoic acid or its ethyl ester. A detailed protocol for the synthesis of the precursor, (S)-(+)-ethyl 3-hydroxybutanoate, via yeast reduction is available and can be adapted.

Step 1: Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate (Precursor) [3]

This procedure utilizes the enantioselective reduction of ethyl acetoacetate using baker's yeast.

  • Materials: Sucrose, baker's yeast, ethyl acetoacetate, Celite, sodium chloride, diethyl ether, magnesium sulfate.

  • Procedure:

    • In a suitable flask, dissolve sucrose (300 g) in tap water (1.6 L) and add baker's yeast (200 g) with stirring.

    • After one hour at approximately 30°C, add ethyl acetoacetate (20.0 g).

    • Stir the fermenting suspension for 24 hours at room temperature.

    • Add a warm solution of sucrose (200 g) in tap water (1 L), followed by another portion of ethyl acetoacetate (20.0 g) one hour later.

    • Continue stirring for 50-60 hours.

    • Monitor the reaction by gas chromatography.

    • Upon completion, add Celite (80 g) and filter the mixture.

    • Saturate the filtrate with sodium chloride and extract with diethyl ether.

    • Dry the combined ether extracts over magnesium sulfate, filter, and concentrate.

    • Fractionally distill the residue under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutanoate.

Step 2: Conversion of (S)-(+)-Ethyl 3-Hydroxybutanoate to (S)-3-Chlorobutanoic Acid

This step would involve the stereospecific replacement of the hydroxyl group with a chlorine atom, followed by hydrolysis of the ester. A common method for this transformation that often proceeds with inversion of configuration is the use of thionyl chloride (SOCl₂).

  • Materials: (S)-(+)-ethyl 3-hydroxybutanoate, thionyl chloride, pyridine (optional, as a catalyst and acid scavenger), diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (S)-(+)-ethyl 3-hydroxybutanoate in an anhydrous solvent like diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) to the solution. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl produced.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, monitoring the reaction by TLC or GC.

    • After completion, cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude ethyl (S)-3-chlorobutanoate.

    • For hydrolysis, dissolve the crude ester in a mixture of ethanol and water, and add a stoichiometric amount of sodium hydroxide.

    • Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with dilute HCl and extract the (S)-3-chlorobutanoic acid with diethyl ether.

    • Dry the combined organic extracts, remove the solvent, and purify the final product.

Purification and Analysis

Purification of the final product can be achieved by distillation under reduced pressure or by column chromatography on silica gel. The enantiomeric purity of the synthesized (S)-3-chlorobutanoic acid should be determined using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol (General)

  • Column: A chiral stationary phase (CSP) suitable for acidic compounds, such as a polysaccharide-based column (e.g., Chiralcel® OD-H) or a protein-based column.

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact composition should be optimized for the specific column used.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the chromatogram for the separation of the two enantiomers. The retention times will differ for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

Mandatory Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_conversion Conversion to Target cluster_purification Purification & Analysis Ethyl Acetoacetate Ethyl Acetoacetate Yeast Reduction Yeast Reduction Ethyl Acetoacetate->Yeast Reduction (S)-Ethyl-3-hydroxybutanoate (S)-Ethyl-3-hydroxybutanoate Yeast Reduction->(S)-Ethyl-3-hydroxybutanoate Chlorination (SOCl2) Chlorination (SOCl2) (S)-Ethyl-3-hydroxybutanoate->Chlorination (SOCl2) Ester Hydrolysis Ester Hydrolysis Chlorination (SOCl2)->Ester Hydrolysis (S)-3-chlorobutanoic acid (S)-3-chlorobutanoic acid Ester Hydrolysis->(S)-3-chlorobutanoic acid Purification Purification (S)-3-chlorobutanoic acid->Purification Chiral HPLC Chiral HPLC Purification->Chiral HPLC

Caption: Proposed workflow for the synthesis and analysis of (S)-3-chlorobutanoic acid.

Logical_Relationships cluster_structure Structural Properties cluster_physicochemical Physicochemical Properties cluster_spectroscopic Spectroscopic Characterization Chemical Formula Chemical Formula Molecular Weight Molecular Weight Chemical Formula->Molecular Weight Chirality Chirality Optical Rotation Optical Rotation Chirality->Optical Rotation Melting Point Melting Point Boiling Point Boiling Point Solubility Solubility NMR (¹H, ¹³C) NMR (¹H, ¹³C) IR Spectroscopy IR Spectroscopy Mass Spectrometry Mass Spectrometry (S)-3-chlorobutanoic acid (S)-3-chlorobutanoic acid (S)-3-chlorobutanoic acid ->Chemical Formula (S)-3-chlorobutanoic acid ->Chirality (S)-3-chlorobutanoic acid ->Melting Point (S)-3-chlorobutanoic acid ->NMR (¹H, ¹³C) (S)-3-chlorobutanoic acid ->IR Spectroscopy (S)-3-chlorobutanoic acid ->Mass Spectrometry

Caption: Key structural and analytical relationships for (S)-3-chlorobutanoic acid.

Conclusion

This technical guide summarizes the available structural and physicochemical information for (S)-3-chlorobutanoic acid. While experimental data for the pure (S)-enantiomer, particularly spectroscopic and optical rotation data, is limited in the public domain, this guide provides a framework for its synthesis, purification, and analysis based on established chemical principles and data from related compounds. The provided experimental protocols and logical diagrams are intended to aid researchers in their work with this important chiral building block. Further experimental investigation is warranted to fully characterize the properties of enantiomerically pure (S)-3-chlorobutanoic acid.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chlorobutyric acid (CAS No. 1951-12-8), a chlorinated carboxylic acid utilized in various organic synthesis applications, including the production of pharmaceuticals and agrochemicals.[1] Due to its corrosive nature and potential health hazards, strict adherence to safety protocols is imperative when handling this compound.[1]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₇ClO₂[2][3]
Molecular Weight 122.55 g/mol [2]
Appearance Colorless to Almost Colorless Clear Liquid[2]
Density 1.187 - 1.190 g/mL at 20°C[3][4]
Melting Point 16°C / 43-44.5°C (ligroine solvate)[4][5]
Boiling Point 90-92°C at 12 mmHg[3]
pKa 4.05[2][5]
Refractive Index 1.4390 - 1.4430[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are outlined below.

ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 1C / Category 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)H335: May cause respiratory irritation
Corrosive to Metals Category 1H290: May be corrosive to metals

Sources:[2][6][7][8][9]

Signal Word: Danger [2][7][9]

Hazard Pictograms:

  • Corrosion (GHS05)

  • Health Hazard/Hazard (GHS07)

Other Hazards:

  • When heated to decomposition, it emits toxic fumes of hydrogen chloride.[2][8]

  • It is considered a questionable carcinogen with experimental tumorigenic data.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure personnel safety and maintain the integrity of the chemical.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7][9]

  • Provide exhaust ventilation or other engineering controls to maintain airborne concentrations of vapors and mists below their respective threshold limit values.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

A robust PPE regimen is mandatory when handling this compound. The following diagram illustrates the necessary protective gear.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound b_ppe Required PPE b_eye Eye/Face Protection b_ppe->b_eye b_skin Skin Protection b_ppe->b_skin b_resp Respiratory Protection b_ppe->b_resp b_eye_spec Tightly fitting safety goggles or face shield (EN 166) b_eye->b_eye_spec b_skin_gloves Chemical-resistant gloves (e.g., Butyl rubber, Viton) b_skin->b_skin_gloves b_skin_clothing Long-sleeved protective clothing / Chemical-resistant apron b_skin->b_skin_clothing b_resp_spec Vapor respirator (NIOSH/MSHA approved) if ventilation is inadequate (Filter type ABEK) b_resp->b_resp_spec

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][7][9]

  • Do not eat, drink, or smoke when using this product.[2][8]

  • Wash hands and any exposed skin thoroughly after handling.[2][7][8]

  • Use only in the original container.[7]

  • Handle in accordance with good industrial hygiene and safety practices.[7]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[2][6][9]

  • Keep the container tightly closed.[2][6][7]

  • Store locked up.[2][6][7][8]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • The storage area should be designated as a corrosives area.[9]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of exposure or a spill.

First Aid Measures

The following flowchart outlines the logical steps for first aid based on the route of exposure.

First_Aid_Flowchart cluster_exposure Route of Exposure cluster_actions Immediate First Aid Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion inh_action 1. Remove to fresh air. 2. Keep comfortable for breathing. 3. If breathing is difficult, give oxygen. inhalation->inh_action skin_action 1. Immediately remove all contaminated clothing. 2. Rinse skin with plenty of water for at least 15 minutes. 3. Wash contaminated clothing before reuse. skin->skin_action eye_action 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. eye->eye_action ingestion_action 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Make victim drink water (two glasses at most). ingestion->ingestion_action end_node Immediately Call a POISON CENTER or Doctor/Physician inh_action->end_node skin_action->end_node eye_action->end_node ingestion_action->end_node Spill_Response_Workflow spill Spill Occurs evacuate Evacuate personnel to safe areas. Keep people away and upwind. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ppe Wear appropriate PPE (respirator, gloves, protective clothing, eye protection). ventilate->ppe contain Prevent further leakage or spillage if safe to do so. Prevent product from entering drains. ppe->contain absorb Absorb spill with inert material (e.g., vermiculite, dry sand, or earth). contain->absorb collect Collect and place in a suitable, closed chemical waste container. absorb->collect clean Clean contaminated surface thoroughly. collect->clean dispose Dispose of contents/container to an approved waste disposal plant. clean->dispose

References

3-Chlorobutyric acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chlorobutanoic acid, including its nomenclature, physicochemical properties, and synthetic considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.

IUPAC Name: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-Chlorobutanoic acid .[1] The naming convention indicates a four-carbon carboxylic acid (butanoic acid) with a chlorine atom substituted at the third carbon atom.[1][2]

Synonyms: 3-Chlorobutanoic acid is also known by several other names, which are frequently encountered in literature and commercial listings. These include:

  • 3-Chlorobutyric acid[2][3]

  • β-Chlorobutyric acid[4][5]

  • beta-Chlorobutyric acid[4][5]

  • Butanoic acid, 3-chloro-[4][5]

  • Butyric acid, 3-chloro-[4]

  • (3S)-3-chlorobutanoic acid (for the specific enantiomer)[3][4]

  • (3R)-3-chlorobutanoic acid (for the specific enantiomer)[4]

Physicochemical Properties

A summary of the key quantitative data for 3-Chlorobutanoic acid is presented in the table below. These properties are essential for its handling, application in reactions, and analytical characterization.

PropertyValue
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol
CAS Number 1951-12-8
Appearance Colorless to pale yellow liquid
pKa 4.05
Density 1.187 g/mL
Refractive Index 1.442
Boiling Point 90-92 °C at 12 mmHg
Melting Point 16 °C

Synthesis and Experimental Protocols

3-Chlorobutanoic acid is a valuable building block in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[2] While detailed, step-by-step experimental protocols for the direct synthesis of 3-Chlorobutanoic acid are not extensively documented in publicly available literature, a common synthetic route involves the hydrochlorination of crotonic acid. Another approach is the chlorination of butanoic acid derivatives.

Below is a generalized protocol for a related synthesis, the formation of 3-chlorobutanoyl chloride from butanoic acid, which is a key intermediate that can be subsequently hydrolyzed to yield 3-Chlorobutanoic acid.

Protocol: Synthesis of 3-Chlorobutanoyl Chloride from Butanoic Acid

This protocol outlines the conversion of butanoic acid to its acyl chloride, a common precursor for further functionalization.

Materials:

  • Butanoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add butanoic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature with constant stirring. A few drops of DMF can be added as a catalyst.

  • The reaction mixture is then gently heated to reflux (approximately 80 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude 3-chlorobutanoyl chloride can then be purified by fractional distillation.

To obtain 3-Chlorobutanoic acid, the purified 3-chlorobutanoyl chloride would then undergo a carefully controlled hydrolysis step.

Logical Relationships: Isomers of Chlorobutanoic Acid

The position of the chlorine atom on the butanoic acid backbone significantly influences the molecule's chemical properties, such as acidity. The following diagram illustrates the structural relationship between butanoic acid and its primary monochlorinated isomers.

Chlorobutanoic_Acid_Isomers cluster_parent Butanoic Acid BA Butanoic Acid (pKa ~4.82) CBA2 2-Chlorobutanoic Acid (pKa ~2.86) BA->CBA2 -Cl at C2 CBA3 3-Chlorobutanoic Acid (pKa ~4.05) BA->CBA3 -Cl at C3 CBA4 4-Chlorobutanoic Acid (pKa ~4.52) BA->CBA4 -Cl at C4

Caption: Structural relationship of butanoic acid and its chlorinated isomers.

References

An In-depth Technical Guide to the Discovery and History of 3-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobutyric acid, a halogenated derivative of butyric acid, has a history rooted in the foundational period of organic chemistry. While a singular "discovery" event is not prominently documented, its synthesis and characterization are logically derived from the well-established chemical principles of the 19th and early 20th centuries, particularly the addition of hydrogen halides to unsaturated carboxylic acids. This technical guide provides a comprehensive overview of the historical context of its likely first synthesis, detailed experimental protocols for its preparation and characterization based on historical and modern methods, and an exploration of its potential biological significance in the context of halogenated short-chain fatty acids.

Introduction

This compound (also known as β-chlorobutyric acid) is a four-carbon carboxylic acid with a chlorine atom at the C-3 position.[1] Its structure lends it to be a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[1] This document aims to provide a detailed account of the scientific journey of this compound, from its probable first synthesis in the context of early organic chemistry to its modern characterization and potential roles in biological systems.

The Historical Context: An Unfolding of Synthetic Principles

While a specific, celebrated discovery of this compound is not found in the annals of chemical history, its synthesis is a direct consequence of the burgeoning understanding of organic reactions in the 19th century. The most probable route to its initial preparation was through the addition of hydrogen chloride (HCl) to crotonic acid.

The reaction of crotonic acid with hydrogen bromide was known to produce 3-bromobutyric acid, indicating that the addition of hydrogen halides to the α,β-unsaturated system of crotonic acid proceeds via Markovnikov's rule, with the halogen attaching to the β-carbon.[2] By analogy, the addition of hydrogen chloride would be expected to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC4H7ClO2[1]
Molecular Weight122.55 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
OdorPungent[1]
Melting Point43-44.5 °C (from ligroine)ChemicalBook
Boiling Point90-92 °C at 12 mmHgChemBK
Density1.190 g/mL at 20 °CChemBK
pKa4.05ChemicalBook
SolubilitySoluble in water and organic solvents[1]

Experimental Protocols

Historical Synthesis: Addition of Hydrogen Chloride to Crotonic Acid

This protocol is based on the general understanding of 19th and early 20th-century chemical procedures for the addition of hydrogen halides to unsaturated acids.

Objective: To synthesize this compound from crotonic acid.

Materials:

  • Crotonic acid

  • Concentrated hydrochloric acid

  • A sealed tube or a flask equipped with a reflux condenser and a gas inlet tube

  • Heating apparatus (e.g., water bath or sand bath)

  • Distillation apparatus

Procedure:

  • A known quantity of crotonic acid is placed in a sealed glass tube or a reaction flask.

  • Concentrated hydrochloric acid is added in excess.

  • Alternatively, dry hydrogen chloride gas is bubbled through the molten crotonic acid or a solution of crotonic acid in a suitable inert solvent.

  • The reaction vessel is sealed and heated in a water bath or sand bath for several hours to facilitate the reaction.

  • After cooling, the reaction mixture is transferred to a distillation apparatus.

  • The excess hydrochloric acid and any solvent are removed by distillation.

  • The remaining liquid is then distilled under reduced pressure to isolate the this compound.

Diagram of Historical Synthesis Workflow:

historical_synthesis start Start reactants Crotonic Acid + Concentrated HCl (or gaseous HCl) start->reactants reaction Heating in a sealed tube or flask reactants->reaction distillation1 Distillation to remove excess HCl and solvent reaction->distillation1 distillation2 Vacuum distillation of the residue distillation1->distillation2 product This compound distillation2->product

A simplified workflow for the historical synthesis of this compound.
Modern Spectroscopic Characterization

Modern analytical techniques provide unambiguous identification and characterization of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (C4), a multiplet for the methine proton (C3), and a doublet of doublets for the methylene protons (C2). The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the molecule.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a sharp peak around 1710 cm⁻¹ for the C=O stretching of the carbonyl group, and a C-Cl stretching absorption in the fingerprint region (typically 600-800 cm⁻¹).

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio).

Spectroscopic Data Summary:

TechniqueKey Features and Expected Values
¹H NMR δ ~1.6 (d, 3H, CH₃), ~2.8 (dd, 2H, CH₂), ~4.5 (m, 1H, CHCl), ~11-12 (br s, 1H, COOH)
¹³C NMR δ ~22 (CH₃), ~45 (CH₂), ~55 (CHCl), ~175 (COOH)
IR (cm⁻¹) ~2500-3300 (O-H stretch, broad), ~1710 (C=O stretch), ~600-800 (C-Cl stretch)
Mass Spec (m/z) Molecular ion (M⁺) at ~122 and M+2 at ~124 (approx. 3:1 ratio)

Diagram of Modern Characterization Workflow:

modern_characterization sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis signaling_pathway scfa This compound (as a SCFA analog) gpcr GPCRs (e.g., GPR41, GPR43) scfa->gpcr hdac HDACs scfa->hdac Inhibition downstream_gpcr Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP) gpcr->downstream_gpcr downstream_hdac Histone Acetylation & Gene Expression Changes hdac->downstream_hdac cellular_response Cellular Responses (e.g., Anti-inflammatory, Metabolic Regulation) downstream_gpcr->cellular_response downstream_hdac->cellular_response

References

Thermal Stability and Decomposition of 3-Chlorobutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Chlorobutyric acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous short-chain halogenated carboxylic acids to predict its thermal behavior. The primary decomposition pathways are anticipated to be dehydrochlorination and decarboxylation, yielding a variety of smaller molecules. This document outlines the probable thermal degradation mechanisms, presents predicted quantitative data, and provides detailed experimental protocols for researchers to conduct their own thermal analyses using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction

This compound is a halogenated carboxylic acid with applications in various fields, including as a building block in organic synthesis and potentially in the development of pharmaceuticals. An understanding of its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its fate and transformation under elevated temperatures. The presence of a chlorine atom on the alkyl chain significantly influences the molecule's reactivity and decomposition pathways compared to its non-halogenated counterpart, butyric acid.

Upon heating, this compound is expected to undergo decomposition, primarily through the elimination of hydrogen chloride (HCl), a common thermal degradation route for chlorinated organic compounds.[1] This dehydrochlorination can be followed or accompanied by decarboxylation, leading to the formation of unsaturated compounds and carbon dioxide. The precise decomposition products and their distribution are dependent on factors such as temperature, heating rate, and the presence of catalysts. Safety data indicates that upon heating to decomposition, this compound emits toxic fumes of hydrogen chloride.

Predicted Thermal Stability and Decomposition Profile

The thermal decomposition of this compound is predicted to be a multi-stage process. The initial and most probable event is the intramolecular elimination of hydrogen chloride (dehydrochlorination) to form crotonic acid (2-butenoic acid) or isocrotonic acid. Subsequent or concurrent decarboxylation of the carboxylic acid group would lead to the formation of propylene and carbon dioxide. Further fragmentation at higher temperatures could also occur.

Predicted Quantitative Decomposition Data

The following table summarizes the anticipated thermal decomposition data for this compound, extrapolated from typical values observed for similar short-chain chlorinated carboxylic acids. It is important to note that these are predicted values and experimental verification is required for definitive characterization.

Thermal EventPredicted Onset Temperature (°C)Predicted Peak Temperature (°C)Predicted Weight Loss (%)Probable Evolved Species
Dehydrochlorination 150 - 200180 - 230~30%Hydrogen Chloride (HCl), Crotonic Acid
Decarboxylation & Fragmentation 200 - 300240 - 280~37%Carbon Dioxide (CO₂), Propylene
Further Decomposition > 300-VariableSmaller hydrocarbons, Carbon Monoxide (CO)

Key Decomposition Pathways

The thermal degradation of this compound is likely to proceed through two primary, and potentially competing, pathways:

  • Dehydrochlorination: This is a common thermal decomposition mechanism for alkyl halides. In the case of this compound, an intramolecular elimination reaction would lead to the formation of an alkene (crotonic acid) and hydrogen chloride.

  • Decarboxylation: The carboxylic acid group can decompose to release carbon dioxide. This process can be influenced by the presence of the chlorine atom and may occur before, after, or simultaneously with dehydrochlorination.

The interplay of these pathways will determine the final mixture of decomposition products.

Proposed Decomposition Signaling Pathway

The following diagram illustrates the plausible initial degradation pathways of this compound.

3-Chlorobutyric_Acid This compound Dehydrochlorination Dehydrochlorination (-HCl) 3-Chlorobutyric_Acid->Dehydrochlorination Decarboxylation_2 Decarboxylation (-CO2) 3-Chlorobutyric_Acid->Decarboxylation_2 Crotonic_Acid Crotonic Acid Dehydrochlorination->Crotonic_Acid Decarboxylation_1 Decarboxylation (-CO2) Crotonic_Acid->Decarboxylation_1 Propylene Propylene Decarboxylation_1->Propylene Further_Decomposition Further Decomposition (High Temp) Propylene->Further_Decomposition Chloropropene Chloropropene Decarboxylation_2->Chloropropene Chloropropene->Further_Decomposition Smaller_Molecules Smaller Molecules (e.g., C2H4, CH4, CO) Further_Decomposition->Smaller_Molecules cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis & Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Weigh 5-10 mg DSC Differential Scanning Calorimetry (DSC) Sample->DSC Weigh 2-5 mg TGA_MS TGA-Mass Spectrometry (TGA-MS) TGA->TGA_MS Couple for EGA Data_Analysis Data Analysis: - Decomposition Temperatures - Weight Loss - Enthalpy Changes - Product Identification TGA->Data_Analysis DSC->Data_Analysis TGA_MS->Data_Analysis Report Comprehensive Thermal Stability Report Data_Analysis->Report

References

An In-depth Technical Guide to the Acidity and pKa of 3-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-chlorobutyric acid, a halogenated carboxylic acid of interest in various chemical and pharmaceutical contexts. This document details the physicochemical properties that govern its acidity, presents comparative data with related compounds, and outlines detailed experimental protocols for the determination of its acid dissociation constant (pKa).

Introduction to the Acidity of this compound

This compound is a derivative of butyric acid where a chlorine atom is substituted on the third carbon atom. The presence of this electronegative chlorine atom significantly influences the compound's acidity relative to the parent molecule, butyric acid. This enhanced acidity is primarily attributed to the negative inductive effect (-I effect) of the chlorine atom. By withdrawing electron density from the carboxyl group, the chlorine atom stabilizes the resulting carboxylate anion upon deprotonation, thereby facilitating the release of the proton and increasing the acid strength.

The position of the electron-withdrawing substituent along the carbon chain is a critical determinant of the extent of this inductive effect. The effect diminishes with increasing distance from the carboxylic acid functional group. Consequently, the acidity of chlorobutyric acid isomers decreases as the chlorine atom moves further from the carboxyl group.

Quantitative Data on Acidity

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value corresponds to a stronger acid. The table below summarizes the pKa values for butyric acid and its chloro-isomers, illustrating the impact of the chlorine atom's position on acidity.

CompoundpKa Value
Butyric Acid4.82
2-Chlorobutanoic Acid2.86
3-Chlorobutanoic Acid 4.05
4-Chlorobutanoic Acid4.52

Note: pKa values are typically measured at or near room temperature (RT).[1][2]

As the data indicates, all chlorobutanoic acid isomers are more acidic than butyric acid. 2-Chlorobutanoic acid is the strongest acid in this series due to the proximity of the chlorine atom to the carboxyl group, which maximizes the inductive electron withdrawal.[2][3] Conversely, the inductive effect is weakest in 4-chlorobutanoic acid, resulting in an acidity that is closer to that of unsubstituted butyric acid.[2] 3-Chlorobutanoic acid, the focus of this guide, exhibits an intermediate acidity.[1][2]

Factors Influencing the Acidity of this compound

The primary factor governing the acidity of this compound is the electronic effect of the chlorine substituent. The following diagram illustrates the logical relationship between the molecular structure and the resulting acidity.

Acidity_Factors cluster_structure Molecular Structure cluster_effect Electronic Effect cluster_consequence Consequence cluster_result Result 3-Chlorobutyric_Acid This compound Carboxyl_Group Carboxylic Acid Group (-COOH) 3-Chlorobutyric_Acid->Carboxyl_Group Chlorine_Atom Chlorine Atom at C3 3-Chlorobutyric_Acid->Chlorine_Atom Inductive_Effect Negative Inductive Effect (-I) of Chlorine Chlorine_Atom->Inductive_Effect Electron_Withdrawal Electron Density Withdrawal from -COOH Inductive_Effect->Electron_Withdrawal Anion_Stabilization Stabilization of the Carboxylate Anion (R-COO⁻) Electron_Withdrawal->Anion_Stabilization Proton_Donation Facilitated Proton (H⁺) Donation Anion_Stabilization->Proton_Donation Increased_Acidity Increased Acidity (Lower pKa) Proton_Donation->Increased_Acidity

Caption: Logical flow from molecular structure to increased acidity in this compound.

Experimental Protocols for pKa Determination

The determination of the pKa value of a compound like this compound can be achieved through various experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[4] The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH using a calibrated pH electrode.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately prepare a solution of this compound at a known concentration, typically between 0.01 M and 0.05 M, in deionized water.

    • Prepare standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) for pH meter calibration.

  • Instrumentation Setup:

    • Calibrate a pH meter using the standard buffer solutions.

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, the equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve. The volume at the equivalence point is then used to find the half-equivalence volume and the corresponding pH, which is equal to the pKa.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa can be determined by measuring the absorbance of the compound in a series of buffer solutions with different known pH values.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the analyte (e.g., from pH 3 to pH 5 for this compound).

  • Spectroscopic Measurements:

    • Determine the UV-Vis absorbance spectra of the fully protonated form of the acid (in a highly acidic solution, e.g., pH << pKa) and the fully deprotonated form (in a highly basic solution, e.g., pH >> pKa).

    • Identify the wavelength(s) at which the absorbance difference between the two forms is maximal.

    • Prepare a series of samples by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

    • Measure the absorbance of each sample at the predetermined wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic (conjugate base) form.

Experimental Workflow for pKa Determination

The following diagram outlines a generalized workflow for the experimental determination of a compound's pKa value.

pKa_Workflow Start Start: pKa Determination Method_Selection Select Method Start->Method_Selection Potentiometry Potentiometric Titration Method_Selection->Potentiometry  Potentiometry Spectrophotometry UV-Vis Spectrophotometry Method_Selection->Spectrophotometry Spectrophotometry   Prepare_Solutions Prepare Analyte and Titrant/Buffer Solutions Potentiometry->Prepare_Solutions Spectrophotometry->Prepare_Solutions Calibrate_Instrument Calibrate pH Meter/Spectrophotometer Prepare_Solutions->Calibrate_Instrument Perform_Titration Perform Titration and Record Data (pH vs. Volume) Calibrate_Instrument:s->Perform_Titration:n Measure_Absorbance Measure Absorbance in Buffers of Varying pH Calibrate_Instrument:s->Measure_Absorbance:n Analyze_Data_Pot Analyze Titration Curve (Find Half-Equivalence Point) Perform_Titration->Analyze_Data_Pot Analyze_Data_Spec Analyze Absorbance vs. pH Data Measure_Absorbance->Analyze_Data_Spec Determine_pKa Determine pKa Analyze_Data_Pot->Determine_pKa Analyze_Data_Spec->Determine_pKa End End Determine_pKa->End

Caption: Generalized experimental workflow for pKa determination.

Conclusion

The acidity of this compound, as quantified by its pKa of 4.05, is significantly greater than that of its parent compound, butyric acid. This is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom at the C3 position. Understanding this structure-acidity relationship is fundamental for predicting the chemical behavior of halogenated carboxylic acids. The experimental protocols detailed in this guide, particularly potentiometric titration and UV-Vis spectrophotometry, provide robust and reliable methods for the precise determination of the pKa of this compound and related compounds, which is a critical parameter in drug development and chemical research.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of (S)-3-chlorobutyric acid, a valuable chiral building block in the pharmaceutical industry. Two primary methodologies are presented: a biocatalytic approach using an enzymatic reduction and a chemical approach via asymmetric hydrogenation.

Method 1: Enzymatic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

This method utilizes a reductase enzyme from Saccharomyces cerevisiae to stereoselectively reduce the keto group of ethyl 4-chloro-3-oxobutanoate, followed by hydrolysis to yield (S)-3-chlorobutyric acid. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Data Summary
ParameterValueReference
SubstrateEthyl 4-chloro-3-oxobutanoate[1]
EnzymeSaccharomyces cerevisiae reductase (e.g., YDL124W)[1]
CofactorNADPH[1]
Cofactor RegenerationGlucose/Glucose Dehydrogenase[1]
Solvent SystemTwo-phase: n-butyl acetate/water[2]
Product (intermediate)Ethyl (S)-4-chloro-3-hydroxybutanoate[1]
Enantiomeric Excess (ee)>99% for (S)-enantiomer[1]
YieldHigh (e.g., 91.1% molar conversion)[2]

Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_reaction Asymmetric Reduction cluster_workup Work-up and Hydrolysis cluster_analysis Analysis substrate Ethyl 4-chloro-3-oxobutanoate reaction_mixture Two-Phase System (n-butyl acetate/water) substrate->reaction_mixture enzyme S. cerevisiae Reductase (YDL124W) enzyme->reaction_mixture cofactor NADPH cofactor->reaction_mixture regeneration Glucose/GDH regeneration->reaction_mixture Cofactor Regeneration product_ester Ethyl (S)-4-chloro-3-hydroxybutanoate reaction_mixture->product_ester Biocatalytic Reduction extraction Phase Separation & Extraction product_ester->extraction hydrolysis Alkaline Hydrolysis (e.g., NaOH) extraction->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification final_product (S)-3-Chlorobutyric Acid acidification->final_product hplc Chiral HPLC final_product->hplc ee_determination Enantiomeric Excess (ee) Determination hplc->ee_determination

Caption: Workflow for the enzymatic synthesis of (S)-3-chlorobutyric acid.

Detailed Protocol: Enzymatic Asymmetric Reduction

Materials:

  • Ethyl 4-chloro-3-oxobutanoate

  • Recombinant E. coli expressing Saccharomyces cerevisiae reductase (YDL124W)

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • n-Butyl acetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a two-phase system consisting of 100 mM potassium phosphate buffer (pH 6.5) and n-butyl acetate (e.g., 1:1 v/v).

  • Addition of Biocatalysts and Cofactors: To the aqueous phase, add the recombinant E. coli cells containing the reductase, glucose dehydrogenase, NADP+, and D-glucose.[1][2]

  • Substrate Addition: Dissolve ethyl 4-chloro-3-oxobutanoate in n-butyl acetate and add it to the reaction mixture. To avoid substrate inhibition, periodical addition of the substrate is recommended.[2]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure adequate mixing of the two phases.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, separate the organic phase. Extract the aqueous phase with ethyl acetate to recover any remaining product. Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude ethyl (S)-4-chloro-3-hydroxybutanoate.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (e.g., 1 M aqueous solution) and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Purification: Cool the reaction mixture in an ice bath and acidify with hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the aqueous solution with ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-3-chlorobutyric acid.

Method 2: Asymmetric Hydrogenation of Ethyl (E)-3-chlorobut-2-enoate

This chemical approach involves the asymmetric hydrogenation of a prochiral α,β-unsaturated ester using a rhodium catalyst with a chiral phosphine ligand. The resulting chiral ester is then hydrolyzed to afford (S)-3-chlorobutyric acid.

Data Summary
ParameterValueReference
SubstrateEthyl (E)-3-chlorobut-2-enoate(Adapted from[3])
Catalyst[Rh(COD)₂]BF₄[3]
Chiral Ligand(S,S)-BoPhoz or similar chiral bisphosphine ligand[3]
SolventMethanol or Dichloromethane[3]
Hydrogen Pressure1-50 atm[4]
TemperatureRoom Temperature[3]
Product (intermediate)Ethyl (S)-3-chlorobutanoate(Expected)
Enantiomeric Excess (ee)High (typically >90%)[3]
YieldHigh[3]

Reaction Pathway

Asymmetric_Hydrogenation_Pathway substrate Ethyl (E)-3-chlorobut-2-enoate product_ester Ethyl (S)-3-chlorobutanoate substrate->product_ester Asymmetric Hydrogenation catalyst [Rh((S,S)-BoPhoz)]+ catalyst->product_ester hydrogen H₂ hydrogen->product_ester final_product (S)-3-Chlorobutyric Acid product_ester->final_product Saponification hydrolysis Hydrolysis (NaOH, then H₃O+) hydrolysis->final_product

Caption: Pathway for asymmetric hydrogenation to (S)-3-chlorobutyric acid.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

  • Ethyl (E)-3-chlorobut-2-enoate

  • [Rh(COD)₂]BF₄

  • (S,S)-BoPhoz (or other suitable chiral bisphosphine ligand)

  • Anhydrous, degassed methanol or dichloromethane

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the chiral ligand (e.g., (S,S)-BoPhoz) in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate autoclave, dissolve the substrate, ethyl (E)-3-chlorobut-2-enoate, in the same anhydrous, degassed solvent.

  • Hydrogenation: Transfer the catalyst solution to the autoclave containing the substrate via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC or HPLC).

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

  • Hydrolysis and Purification: Follow the hydrolysis and purification steps as described in Method 1 (steps 7 and 8) to obtain (S)-3-chlorobutyric acid.

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized (S)-3-chlorobutyric acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization.

Workflow for ee Determination

ee_Determination_Workflow sample (S)-3-Chlorobutyric Acid Sample derivatization Derivatization (e.g., with a chiral alcohol or amine) sample->derivatization diastereomers Diastereomeric Esters/Amides derivatization->diastereomers hplc Chiral HPLC Analysis diastereomers->hplc chromatogram Chromatogram hplc->chromatogram integration Peak Integration chromatogram->integration ee_calculation ee Calculation integration->ee_calculation

References

The Strategic Use of 3-Chlorobutyric Acid as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development and manufacturing, the demand for enantiomerically pure compounds is ever-present. 3-Chlorobutyric acid and its derivatives have emerged as versatile and valuable chiral building blocks for the asymmetric synthesis of a range of bioactive molecules. These synthons provide a strategic advantage in constructing complex molecular architectures with high stereochemical control, crucial for therapeutic efficacy and safety. This application note details the utility of this compound derivatives in the synthesis of L-carnitine and γ-amino-β-hydroxybutyric acid (GABOB), complete with experimental protocols and quantitative data.

Introduction

Chiral molecules are fundamental in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of chiral building blocks, or synthons, is a cornerstone of modern asymmetric synthesis, allowing for the efficient and stereoselective construction of target molecules.[1] this compound, with its chiral center at the C3 position, and the reactive chlorine atom, serves as an excellent starting point for a variety of chemical transformations, including nucleophilic substitutions and reductions.[2] Its derivatives, particularly ethyl (R)-4-chloro-3-hydroxybutyrate, are key intermediates in the synthesis of important pharmaceutical compounds like L-carnitine and GABOB.[3][4]

Application 1: Enantioselective Synthesis of L-Carnitine

L-carnitine is a vital endogenous compound essential for fatty acid metabolism, specifically the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5][6] Its deficiency is linked to various metabolic disorders, making its synthesis a topic of significant interest. A highly efficient route to L-carnitine utilizes the chiral precursor, (R)-ethyl-4-chloro-3-hydroxybutyrate.

Synthetic Pathway Overview

The synthesis commences with the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to afford (R)-ethyl-4-chloro-3-hydroxybutyrate. This key chiral intermediate is then converted to L-carnitine through reaction with trimethylamine.

Quantitative Data for L-Carnitine Synthesis
StepReactantProductCatalyst/EnzymeYield (%)Enantiomeric Excess (ee %)Reference
1Ethyl 4-chloro-3-oxobutanoate(R)-ethyl-4-chloro-3-hydroxybutyrateCarbonyl reductase from Burkholderia gladioli (BgADH3)>9999.9[3][7]
2(R)-ethyl-4-chloro-3-hydroxybutyrateL-carnitineTrimethylamine71-75>98[8][9]
Experimental Protocols

Step 1: Biosynthesis of (R)-ethyl-4-chloro-3-hydroxybutyrate [3][10]

This protocol utilizes a whole-cell biocatalyst co-expressing a stereoselective carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

  • Culture Preparation: Prepare a culture of E. coli cells co-expressing the carbonyl reductase from Burkholderia gladioli (BgADH3) and glucose dehydrogenase.

  • Reaction Setup: In a suitable reactor, prepare a biphasic system consisting of an aqueous buffer (e.g., phosphate buffer, pH 6.5) and an organic solvent (e.g., n-octanol).

  • Addition of Reactants: To the aqueous phase, add glucose, NADP+, and the prepared E. coli cells.

  • Substrate Feeding: Add ethyl 4-chloro-3-oxobutanoate to the organic phase in a fed-batch manner to minimize substrate inhibition.

  • Reaction Conditions: Maintain the reaction at 30°C with agitation. Monitor the conversion of the substrate by gas chromatography (GC).

  • Work-up and Purification: After completion of the reaction (typically >99% conversion), separate the organic phase. The product, (R)-ethyl-4-chloro-3-hydroxybutyrate, can be purified by distillation.

Step 2: Synthesis of L-Carnitine [8][9]

  • Reaction Setup: In a pressure reactor, combine crude ethyl (+)-(R)-4-chloro-3-hydroxybutyrate with a 45% aqueous solution of trimethylamine.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 2 to 15 hours.

  • Work-up: After cooling, remove the excess trimethylamine. The aqueous solution can be extracted with a suitable organic solvent (e.g., methylene chloride) to remove impurities.

  • Purification: The resulting L-carnitine in the aqueous phase can be further purified by standard methods such as ion-exchange chromatography.

L-Carnitine's Role in Fatty Acid Metabolism

L-carnitine is integral to the "carnitine shuttle," a mechanism that transports long-chain fatty acids across the inner mitochondrial membrane.

L_Carnitine_Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix Cytosol Cytosol Mitochondrial_Matrix Mitochondrial_Matrix Outer_Membrane Outer_Membrane Inner_Membrane Inner_Membrane Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Acyl_Carnitine Acyl-Carnitine Acyl_CoA->Acyl_Carnitine CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->Acyl_Carnitine Acyl_CoA_mito Fatty Acyl-CoA Acyl_Carnitine->Acyl_CoA_mito CPT2 p1 Acyl_Carnitine->p1 CACT (Translocase) Carnitine_mito L-Carnitine Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation p2 p2->Carnitine_mito CACT (Translocase)

Caption: The L-carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondrial matrix for energy production via β-oxidation.

Application 2: Stereospecific Synthesis of γ-Amino-β-hydroxybutyric Acid (GABOB)

GABOB is a GABA analogue that acts as an anticonvulsant and is used in the treatment of epilepsy.[11] Similar to L-carnitine, a key precursor for the stereospecific synthesis of GABOB is ethyl (R)- or (S)-4-chloro-3-hydroxybutyrate.

Synthetic Pathway Overview

The synthesis involves the conversion of the chiral chloro-hydroxy ester to a protected amino alcohol intermediate, followed by deprotection and oxidation to yield GABOB.

Quantitative Data for GABOB Synthesis
StepReactantProductReagentsYield (%)Stereochemical OutcomeReference
1Ethyl (R)-4-chloro-3-hydroxybutyrate(R)-GABOB1. NaN3, 2. H2, Pd/C, 3. HydrolysisNot specifiedRetention of configuration
Experimental Protocol

A general, stereospecific synthesis of GABOB from ethyl 4-chloro-3-hydroxybutyrate involves the following key transformations:

  • Azide Displacement: The chloro group of ethyl (R)- or (S)-4-chloro-3-hydroxybutyrate is displaced with an azide nucleophile (e.g., sodium azide) to introduce the nitrogen functionality with inversion of configuration if the reaction occurs at the carbon bearing the chlorine. However, in this case, the reaction is on the primary carbon.

  • Reduction of Azide: The resulting azido ester is then reduced to the corresponding amino ester. Catalytic hydrogenation (e.g., H2 over Pd/C) is a common method for this transformation.

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid to yield the final GABOB product.

GABOB's Mechanism of Action

GABOB exerts its effects by interacting with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Presynaptic_Neuron Presynaptic Neuron Vesicle Synaptic Vesicle Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor GABA Receptor Ion_Channel Ion Channel (e.g., Cl-) Inhibition Neuronal Inhibition Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA->Vesicle VGAT GABOB GABOB GABOB->GABA_Receptor Agonist Action Vesicle->GABA_Receptor Release GABA_Receptor->Ion_Channel Activation Ion_Channel->Inhibition Ion Influx

References

Application Notes and Protocols for the Synthesis of L-Carnitine from 3-Chlorobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of L-carnitine, a crucial molecule in cellular energy metabolism, utilizing derivatives of 3-chlorobutyric acid. The primary route detailed herein involves the use of ethyl 4-chloro-3-oxobutyrate, a readily available starting material, which undergoes a key stereoselective reduction followed by amination to yield the target L-carnitine. This methodology is applicable for both laboratory-scale synthesis and industrial production.

Introduction

L-carnitine ((R)-3-hydroxy-4-N,N,N-trimethylaminobutanoate) plays a vital role in the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent β-oxidation and energy production. Its deficiency can lead to significant metabolic disorders. Consequently, efficient and stereoselective synthesis of L-carnitine is of high interest for pharmaceutical and nutraceutical applications. The synthesis pathway starting from derivatives of this compound, specifically ethyl 4-chloro-3-oxobutyrate, offers a robust and scalable approach to obtaining optically pure L-carnitine.[1][2]

The overall synthesis is a two-step process:

  • Enantioselective reduction of ethyl 4-chloro-3-oxobutyrate to (R)-ethyl 4-chloro-3-hydroxybutyrate. This is the critical step for establishing the correct stereochemistry of the final product. Both chemical and biocatalytic methods are employed to achieve high enantiomeric excess (e.e.).

  • Reaction with trimethylamine to introduce the quaternary ammonium group and subsequent hydrolysis to yield L-carnitine.[3][4]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of L-carnitine from ethyl 4-chloro-3-oxobutyrate.

Table 1: Enantioselective Reduction of Ethyl 4-Chloro-3-oxobutyrate to (R)-Ethyl 4-Chloro-3-hydroxybutyrate

MethodCatalyst/BiocatalystReaction ConditionsYield (%)Enantiomeric Excess (e.e.) (%)Reference
Chemical Reduction
Catalytic HydrogenationRuthenium complex with a penta-atomic bis-heteroaromatic systemHydrogen pressure: 5-6 bar, Temperature: 116-124°C, in ethanol≥ 9595-97[3][4]
Asymmetric ReductionChiral oxazaborolidines-Good94.6[5]
Biocatalytic Reduction
Whole-cell BioreductionRecombinant E. coli expressing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH)30°C, pH 7.0, with glucose as co-substrate97.6>99[2]
Enzymatic ReductionMicrobial aldehyde reductasen-butyl acetate-water diphasic system->99[6]
Baker's Yeast ReductionSaccharomyces cerevisiae (Baker's yeast) with allyl alcohol as additive30 min pre-incubation, 30°C83 (conversion)75[7]
Enzymatic ReductionReductase, coenzyme, and catalyst in phosphate buffer with isopropanol25-30°C, pH 5.5-7.5, 8-12 hours-≥ 99.0[8]

Table 2: Conversion of (R)-Ethyl 4-Chloro-3-hydroxybutyrate to L-Carnitine

ReactantsReaction ConditionsYield (%)Reference
(R)-Ethyl 4-chloro-3-hydroxybutyrate and 45% aqueous trimethylamine80°C, 15 hours75[3][4]
(R)-Ethyl 4-chloro-3-hydroxybutyrate and 45% aqueous trimethylamine80°C, 2 hours71[3][4]
(R)-Ethyl 4-chloro-3-hydroxybutyrate, 40% aqueous trimethylamine, and ethanol80-85°C, 10 hours, followed by acid hydrolysis94 (of L-carnitine hydrochloride)[9]

Experimental Protocols

Protocol 1: Enantioselective Catalytic Hydrogenation of Ethyl 4-Chloro-3-oxobutyrate

This protocol describes the chemical reduction of ethyl 4-chloro-3-oxobutyrate using a ruthenium catalyst to produce (R)-ethyl 4-chloro-3-hydroxybutyrate.

Materials:

  • Ethyl 4-chloro-3-oxobutyrate

  • Ruthenium complex catalyst (e.g., {[Ru(p-cymene)I(+)TMBTP]I})

  • Ethanol

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve ethyl 4-chloro-3-oxobutyrate in ethanol.

  • Add the ruthenium catalyst under an inert atmosphere (e.g., argon).[4] The substrate-to-catalyst molar ratio typically ranges from 5,000:1 to 30,000:1.[3]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 5-6 bar.[4]

  • Heat the reaction mixture to 116°C. An exothermic reaction may cause the temperature to rise to around 124°C.[4]

  • Maintain the reaction at this temperature with stirring for approximately 1 hour, or until the reaction is complete (monitored by techniques such as gas chromatography).[4]

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product, (R)-ethyl 4-chloro-3-hydroxybutyrate, can be analyzed for yield and enantiomeric excess using gas chromatography and chiral HPLC, respectively. The crude product is often used directly in the next step without further purification.

Protocol 2: Conversion of (R)-Ethyl 4-Chloro-3-hydroxybutyrate to L-Carnitine

This protocol details the reaction of (R)-ethyl 4-chloro-3-hydroxybutyrate with trimethylamine to synthesize L-carnitine.

Materials:

  • Crude (R)-ethyl 4-chloro-3-hydroxybutyrate

  • 45% aqueous solution of trimethylamine

  • Methylene chloride (for extraction)

  • Nitrogen gas

Procedure:

  • In a suitable reactor, combine the crude (R)-ethyl 4-chloro-3-hydroxybutyrate with a 45% aqueous solution of trimethylamine.[3]

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring for 2 to 15 hours. The reaction progress can be monitored by HPLC.[3][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess trimethylamine by bubbling nitrogen gas through the solution.[3]

  • The aqueous solution containing crude L-carnitine is then extracted with methylene chloride to remove organic impurities.[3]

  • The aqueous layer containing L-carnitine can be further purified by methods such as chromatography or crystallization to obtain the final product suitable for pharmaceutical use.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Enantioselective Reduction cluster_1 Step 2: Amination and Hydrolysis start Ethyl 4-chloro-3-oxobutyrate intermediate (R)-Ethyl 4-chloro-3-hydroxybutyrate start->intermediate  Catalytic Hydrogenation (Ru catalyst) or Biocatalytic Reduction (e.g., Carbonyl Reductase)   final L-Carnitine intermediate->final  Reaction with Trimethylamine (TMA)  

Caption: Workflow for the synthesis of L-carnitine.

Logical Relationship of Synthesis Steps

G A Starting Material: Ethyl 4-chloro-3-oxobutyrate D Enantioselective Reduction A->D B Key Intermediate: (R)-Ethyl 4-chloro-3-hydroxybutyrate E Amination & Hydrolysis B->E C Final Product: L-Carnitine D->B E->C

Caption: Key stages in L-carnitine synthesis.

References

Biocatalytic Route to Enantiopure (S)-3-Chlorobutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic synthesis of enantiopure (S)-3-chlorobutyric acid, a valuable chiral building block in the pharmaceutical industry. The synthesis is achieved through a two-step process commencing with the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), followed by chemical hydrolysis to the target acid. This biocatalytic approach offers high enantioselectivity and operates under mild conditions, presenting a green alternative to traditional chemical synthesis.

Overview of the Synthetic Pathway

The synthesis of enantiopure (S)-3-chlorobutyric acid is accomplished via a chemoenzymatic route. The key step is the stereoselective reduction of a prochiral ketone, ethyl 4-chloro-3-oxobutanoate, catalyzed by a carbonyl reductase. This enzymatic step establishes the chiral center with high fidelity. The subsequent hydrolysis of the resulting ester to the carboxylic acid is a standard chemical procedure.

G cluster_0 Biocatalytic Reduction cluster_1 Chemical Hydrolysis COBE Ethyl 4-chloro-3-oxobutanoate (COBE) SCHBE Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) COBE->SCHBE >99% e.e. SCHBE_hydrolysis Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) Enzyme Carbonyl Reductase (e.g., from Candida magnoliae) Enzyme->COBE Cofactor NADPH/NADH Cofactor->COBE Regen Cofactor Regeneration (e.g., GDH/glucose) Regen->Cofactor SCA (S)-3-Chlorobutyric Acid SCHBE_hydrolysis->SCA Reagent Aqueous Acid or Base (e.g., HCl) Reagent->SCHBE_hydrolysis

Caption: Chemoenzymatic pathway for (S)-3-chlorobutyric acid synthesis.

Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

The asymmetric reduction of COBE to (S)-CHBE can be efficiently carried out using whole-cell biocatalysts, typically recombinant Escherichia coli expressing a carbonyl reductase (CRED) or an alcohol dehydrogenase (ADH). These systems often incorporate a cofactor regeneration system to maintain the supply of NADPH or NADH.

Recommended Biocatalysts and Performance Data

Several enzymes have demonstrated high efficacy and enantioselectivity for the reduction of COBE. Below is a summary of reported systems.

Biocatalyst SystemSubstrate Conc. (mM)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
Recombinant E. coli expressing CmCR from Candida magnoliae300014>99>99.9 (S)[1]
Recombinant E. coli co-expressing Acetoacetyl-CoA reductase from Ralstonia eutropha and Glucose Dehydrogenase (GDH)150 (approx. 25 g/L)Not specified>9999.8 (S)[2]
Recombinant E. coli expressing Carbonyl Reductase from Pichia stipitis with GDH1530 (in organic phase)Not specified90.7>99 (S)
Recombinant E. coli expressing a secondary alcohol dehydrogenase from Candida parapsilosis219 (approx. 36.6 g/L)1795.2>99 (R)[3]
Recombinant E. coli co-expressing BgADH3 from Burkholderia gladioli and GDH1200Not specifiedComplete99.9 (R)[4]

Note: The table includes examples for the synthesis of both (S) and (R)-enantiomers for broader applicability.

Experimental Protocol: Whole-Cell Bioreduction of COBE to (S)-CHBE

This protocol is adapted from the highly efficient synthesis using a recombinant E. coli strain expressing a carbonyl reductase from Candida magnoliae.[1]

Materials:

  • Recombinant E. coli cells expressing a suitable (S)-selective carbonyl reductase.

  • Ethyl 4-chloro-3-oxobutanoate (COBE)

  • Glucose (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Growth medium (e.g., LB broth with appropriate antibiotic)

  • Inducer (e.g., IPTG)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Centrifuge

  • Incubator shaker

  • Reaction vessel

Procedure:

  • Cultivation of Biocatalyst:

    • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate at 37°C with shaking (e.g., 200 rpm) overnight.

    • Transfer the overnight culture to a larger volume of fresh medium and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with a suitable concentration of IPTG (e.g., 0.1-1 mM) and continue incubation at a lower temperature (e.g., 20-25°C) for several hours (e.g., 12-16 h).

    • Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C) and wash with phosphate buffer. The cell paste can be used immediately or stored at -80°C.

  • Asymmetric Reduction Reaction:

    • Prepare the reaction mixture in a suitable vessel. For a 10 mL reaction, combine:

      • Phosphate buffer (100 mM, pH 6.5)

      • Recombinant E. coli cell paste (e.g., 50-100 g/L wet cell weight)

      • Glucose (e.g., 1.1-1.5 molar equivalents relative to COBE)

      • Ethyl 4-chloro-3-oxobutanoate (COBE) (e.g., up to 3000 mM, may require fed-batch addition to minimize substrate toxicity).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

    • Monitor the reaction progress by periodically taking samples and analyzing by GC or HPLC.

  • Work-up and Product Isolation:

    • Once the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with an equal volume of ethyl acetate (repeat 2-3 times).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude ethyl (S)-4-chloro-3-hydroxybutanoate. The product can be further purified by column chromatography if necessary.

G start Start cultivation Cultivate Recombinant E. coli start->cultivation induction Induce Protein Expression cultivation->induction harvest Harvest and Wash Cells induction->harvest reaction_setup Set up Bioreduction Reaction Mixture harvest->reaction_setup incubation Incubate with Agitation reaction_setup->incubation monitoring Monitor Reaction Progress incubation->monitoring monitoring->incubation Reaction not complete workup Centrifuge and Extract Supernatant monitoring->workup Reaction complete isolation Dry and Evaporate Solvent workup->isolation product Crude (S)-CHBE isolation->product

Caption: Experimental workflow for whole-cell bioreduction.

Chemical Hydrolysis of Ethyl (S)-4-chloro-3-hydroxybutanoate

The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with the chlorohydrin moiety under basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)

  • Hydrochloric acid (e.g., 6 M)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Brine solution

Procedure:

  • Hydrolysis Reaction:

    • Dissolve the crude or purified (S)-CHBE in an excess of aqueous hydrochloric acid (e.g., 6 M).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) to accelerate the reaction.

    • Monitor the disappearance of the starting material by TLC or GC.

  • Work-up and Product Isolation:

    • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

    • Extract the aqueous solution with a suitable organic solvent such as diethyl ether or ethyl acetate (repeat 3-4 times).

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield (S)-3-chlorobutyric acid.

Safety Considerations

  • Handle all chemicals, including the substrate, product, and solvents, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl 4-chloro-3-oxobutanoate is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • When working with recombinant microorganisms, follow standard microbiological safety practices.

References

Application Note: Chiral HPLC Resolution of 3-Chlorobutyric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of 3-chlorobutyric acid enantiomers using high-performance liquid chromatography (HPLC). Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is employed to facilitate UV detection and enhance chiral recognition. This protocol is based on established methods for the separation of similar small chiral carboxylic acids and provides a comprehensive workflow for achieving baseline resolution of the enantiomers.

Introduction

The enantiomeric composition of chiral molecules is a critical parameter in the pharmaceutical and chemical industries, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. Therefore, a reliable analytical method to determine its enantiomeric purity is essential. Direct chiral HPLC separation of small, non-UV active carboxylic acids like this compound can be challenging. An effective strategy to overcome this is pre-column derivatization, which introduces a chromophore into the molecule and can improve the interaction with the chiral stationary phase (CSP).[1][2] This application note provides a detailed protocol for the derivatization of this compound followed by chiral HPLC analysis.

Experimental Protocols

Pre-column Derivatization of this compound

This protocol is adapted from the derivatization of a similar compound, α-bromobutyric acid, and is expected to be effective for this compound.[1] The derivatization converts the carboxylic acid into an amide, which is more suitable for chiral separation on polysaccharide-based CSPs.

Reagents and Materials:

  • Racemic this compound

  • Aniline (or other suitable aromatic amine for derivatization)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve racemic this compound (1 equivalent) and DCC (1.2 equivalents) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for approximately 5 minutes.

  • Add aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at a slightly elevated temperature (e.g., 30°C) for 5 hours to ensure complete reaction.

  • After the reaction is complete, wash the organic layer sequentially with 1 M HCl, 1 M NaOH, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and the dicyclohexylurea (DCU) byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the derivatized product.

  • Dissolve the resulting derivative in the HPLC mobile phase for analysis.

Chiral HPLC Analysis

The separation of the derivatized this compound enantiomers is performed on a polysaccharide-based chiral stationary phase. The Chiralcel OD-H column is a well-established CSP for the resolution of a wide range of chiral compounds, including derivatives of carboxylic acids.[3][4][5][6][7][8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a column with equivalent selectivity.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common choice for normal-phase chiral separations on polysaccharide-based CSPs.[3][4] A typical starting composition would be 90:10 (v/v) n-hexane:IPA. The ratio can be optimized to improve resolution and analysis time.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of derivatized this compound enantiomers based on typical performance for similar compounds on a Chiralcel OD-H column.

ParameterExpected Value
Column Chiralcel OD-H
Mobile Phase n-Hexane:IPA
Flow Rate (mL/min) 1.0
Temperature (°C) 25
Detection (nm) 254
Retention Time 1 (min) ~8-12
Retention Time 2 (min) ~10-15
Resolution (Rs) > 1.5

Experimental Workflow and Logical Relationships

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis racemic_acid Racemic this compound derivatization Pre-column Derivatization (with Aniline & DCC) racemic_acid->derivatization workup Work-up and Purification derivatization->workup dissolution Dissolution in Mobile Phase workup->dissolution hplc_injection Injection onto HPLC dissolution->hplc_injection chiral_separation Separation on Chiralcel OD-H hplc_injection->chiral_separation uv_detection UV Detection (254 nm) chiral_separation->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram quantification Peak Integration and Enantiomeric Purity Calculation chromatogram->quantification

Workflow for Chiral HPLC Resolution of this compound.

The logical relationship for selecting the analytical approach is outlined below.

Logical_Relationship start Analyte: This compound prop1 Property: No Strong Chromophore start->prop1 prop2 Property: Small Carboxylic Acid start->prop2 challenge1 Challenge: Poor UV Detection prop1->challenge1 challenge2 Challenge: Potentially Weak Interaction with Chiral Stationary Phase prop2->challenge2 solution Solution: Pre-column Derivatization challenge1->solution challenge2->solution benefit1 Benefit: Introduces a Chromophore solution->benefit1 benefit2 Benefit: Creates Diastereomeric Amides with Enhanced Chiral Recognition solution->benefit2 method Method: Chiral HPLC on Polysaccharide-based CSP benefit1->method benefit2->method

Decision logic for the analytical method.

Conclusion

The described method of pre-column derivatization followed by chiral HPLC on a Chiralcel OD-H column provides a reliable and effective strategy for the enantiomeric resolution of this compound. This approach addresses the challenges of poor UV absorbance and potentially weak chiral interactions of the underivatized acid. The provided protocol and workflow serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries to accurately determine the enantiomeric purity of this important chiral building block. Optimization of the mobile phase composition may be necessary to achieve the desired resolution and analysis time for specific applications.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobutyric acid is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and reliable quantification of this compound, including the separation of its enantiomers, is crucial for process optimization, quality control, and stereoselective synthesis in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the polar nature and limited volatility of this compound, derivatization is an essential step to improve its chromatographic behavior and achieve reliable results.

This document provides detailed application notes and experimental protocols for the derivatization of this compound for both non-chiral and chiral GC-MS analysis. The methods described are based on established derivatization techniques for short-chain fatty acids and related compounds.

Non-Chiral GC-MS Analysis

For the routine quantification of total this compound, two primary derivatization methods are recommended: silylation and esterification.

Silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Silylation is a robust and widely used derivatization technique that replaces active hydrogens in the carboxylic acid group with a non-polar tert-butyldimethylsilyl (TBDMS) group. This increases the volatility and thermal stability of the analyte. MTBSTFA is a preferred reagent as its derivatives are more stable and less susceptible to hydrolysis compared to other silylation reagents[1].

Experimental Protocol: Silylation with MTBSTFA

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing this compound into a clean, dry reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. Moisture can interfere with the derivatization reaction.

  • Derivatization Reaction:

    • Add 100 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile, pyridine, or dimethylformamide) to the dried sample.

    • Seal the vial tightly and heat at 60-100°C for 30-60 minutes. The optimal temperature and time should be determined empirically for the specific sample matrix. For amino acids, a reaction at 100°C for 4 hours has been reported to be effective[1].

  • GC-MS Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

    • GC Conditions (Typical):

      • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

      • Inlet Temperature: 250-280°C.

      • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

      • Oven Program: Initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C, and hold for 2-5 minutes.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the TBDMS derivative of this compound. A full scan mode can be used for qualitative analysis.

Workflow for Silylation with MTBSTFA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing this compound Dry Dry Sample (Nitrogen Stream or Lyophilization) Sample->Dry AddReagents Add MTBSTFA and Solvent Dry->AddReagents Heat Heat at 60-100°C for 30-60 min AddReagents->Heat Inject Inject into GC-MS Heat->Inject Acquire Data Acquisition (SIM/Scan) Inject->Acquire

Silylation workflow for GC-MS analysis.
Esterification using Isobutyl Chloroformate

Esterification converts the carboxylic acid to its corresponding ester, which is more volatile. Isobutyl chloroformate is an effective reagent for this purpose and the reaction can be performed in an aqueous solution, which can be an advantage for certain sample types. This method has been successfully applied to the analysis of short-chain fatty acids in biological samples[2].

Experimental Protocol: Esterification with Isobutyl Chloroformate

  • Sample Preparation:

    • To 100 µL of the aqueous sample containing this compound, add 200 µL of a solution containing isobutanol and pyridine (e.g., 4:1 v/v).

    • Add 20 µL of isobutyl chloroformate.

  • Derivatization and Extraction:

    • Vortex the mixture vigorously for 30 seconds.

    • Add 200 µL of an extraction solvent (e.g., hexane or cyclohexane).

    • Vortex again for 30 seconds to extract the isobutyl ester of this compound.

    • Centrifuge to separate the phases.

  • GC-MS Analysis:

    • Transfer the upper organic layer to a GC vial for analysis.

    • GC Conditions (Typical):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

      • Inlet Temperature: 270°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 45°C, hold for 1 minute, ramp at 20°C/min to 260°C, then ramp at 40°C/min to 320°C and hold for 2 minutes[3].

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 220°C.

      • Acquisition Mode: SIM for quantification, targeting characteristic ions of the isobutyl ester of this compound.

Workflow for Esterification with Isobutyl Chloroformate

cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Sample Aqueous Sample AddReagents Add Isobutanol/Pyridine and Isobutyl Chloroformate Sample->AddReagents Vortex1 Vortex (30s) AddReagents->Vortex1 AddSolvent Add Extraction Solvent (Hexane) Vortex1->AddSolvent Vortex2 Vortex (30s) & Centrifuge AddSolvent->Vortex2 Inject Inject Organic Layer into GC-MS Vortex2->Inject Acquire Data Acquisition (SIM/Scan) Inject->Acquire

Esterification workflow for GC-MS analysis.

Chiral GC-MS Analysis

The enantiomers of this compound can be separated by GC-MS using two main approaches: derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or direct separation of the enantiomers on a chiral GC column after a non-chiral derivatization.

Indirect Chiral Separation via Diastereomer Formation

This method involves reacting the racemic this compound with a chiral derivatizing agent, such as a chiral alcohol (e.g., (R)-(-)-2-Butanol or (S)-(+)-2-Butanol), to form diastereomeric esters. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

Experimental Protocol: Diastereomer Formation

  • Esterification with Chiral Alcohol:

    • Follow a standard esterification procedure, but replace the achiral alcohol with a single enantiomer of a chiral alcohol (e.g., (R)-(-)-2-Butanol). Acid catalysis (e.g., with HCl or H₂SO₄) is typically required.

    • To a dried sample of this compound, add an excess of the chiral alcohol and a catalytic amount of acid.

    • Heat the mixture (e.g., 60-80°C) for a sufficient time to ensure complete reaction.

    • After the reaction, neutralize the acid and extract the diastereomeric esters with a suitable organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis:

    • Inject the extract containing the diastereomeric esters into the GC-MS.

    • GC Conditions (Typical):

      • Column: A standard non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

      • Use a temperature program that provides good resolution of the two diastereomeric ester peaks.

Logical Relationship for Indirect Chiral Separation

Racemate Racemic this compound (R and S enantiomers) Diastereomers Diastereomeric Esters ((R,R) and (S,R)) Racemate->Diastereomers + ChiralReagent Chiral Derivatizing Agent (e.g., (R)-2-Butanol) ChiralReagent->Diastereomers Separation Separation on Achiral GC Column Diastereomers->Separation Quantification Quantification by MS Separation->Quantification

Indirect chiral separation by diastereomer formation.
Direct Chiral Separation on a Chiral GC Column

This is often the preferred method for chiral separations as it is generally more straightforward. The racemic this compound is first derivatized using an achiral reagent (e.g., to form the methyl or trimethylsilyl ester) to increase its volatility. The resulting derivatives are then separated on a GC column with a chiral stationary phase. Cyclodextrin-based chiral columns are commonly used for this purpose[4].

Experimental Protocol: Direct Chiral Separation

  • Achiral Derivatization:

    • Derivatize the this compound to form a simple ester (e.g., methyl ester using methanolic HCl) or a silyl derivative (e.g., using BSTFA or MSTFA) following the protocols described in the non-chiral analysis section.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a chiral GC column.

    • GC Conditions (Typical):

      • Column: A chiral column such as a Chirasil-DEX CB, Astec CHIRALDEX G-TA, or similar cyclodextrin-based column[5].

      • Inlet Temperature: 230-250°C.

      • Carrier Gas: Hydrogen or Helium.

      • Oven Program: A slow temperature ramp is often required to achieve good enantiomeric resolution. For example, start at a low temperature (e.g., 60-80°C) and ramp at 1-5°C/min. The optimal program will depend on the specific column and derivative.

Workflow for Direct Chiral Separation

cluster_prep Derivatization cluster_analysis Analysis Racemate Racemic this compound AchiralDeriv Achiral Derivatization (e.g., Methylation or Silylation) Racemate->AchiralDeriv Inject Inject onto Chiral GC Column AchiralDeriv->Inject Separate Enantiomer Separation Inject->Separate Detect Detection by MS Separate->Detect

Direct chiral separation workflow.

Data Presentation

The following tables summarize typical quantitative data that can be expected from validated GC-MS methods for short-chain fatty acids, which can serve as a benchmark for the analysis of this compound.

Table 1: Quantitative Data for Non-Chiral GC-MS Analysis of Short-Chain Fatty Acids (Exemplary)

ParameterBenzyl Chloroformate Derivatization[6]MTBSTFA Derivatization[1]
Linearity (R²) 0.9947 - 0.9998Not explicitly stated, but method is described as quantitative.
Limit of Detection (LOD) 0.1 - 5 pgNot explicitly stated, but method is described as highly sensitive.
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Recovery (%) 80.87 - 119.03Not explicitly stated
Precision (RSD %) Intra-day: 0.56 - 13.07Inter-day: 0.56 - 13.07Not explicitly stated

Table 2: Quantitative Data for a Validated GC-MS Method for a Halogenated Compound (4-Chloro-1-butanol)

ParameterValue
Linearity (R²) 0.9999 (0.08 to 40 ppm)
Limit of Detection (LOD) 0.05 ppm
Limit of Quantification (LOQ) 0.08 ppm
Recovery (%) 90.5 - 108.7
Precision (RSD %) 6.0 (Repeatability)

Note: The data in these tables are for analogous compounds and should be used as a general guide. Method validation must be performed for this compound specifically to establish the performance of the chosen method. For chiral analysis, key validation parameters include the resolution of the enantiomers (Rs > 1.5 is generally desired) in addition to linearity, precision, and accuracy for each enantiomer.

Conclusion

The derivatization of this compound is a critical step for its successful analysis by GC-MS. For non-chiral analysis, both silylation with MTBSTFA and esterification with isobutyl chloroformate are effective methods. For chiral analysis, direct separation on a chiral GC column after achiral derivatization is a powerful approach. The choice of method will depend on the specific requirements of the analysis, including the sample matrix and whether enantiomeric separation is necessary. It is essential to perform a thorough method validation to ensure the accuracy and reliability of the quantitative results.

References

Application Notes and Protocols for the Esterification of 3-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical, fragrance, and polymer industries. This document provides a detailed protocol for the esterification of 3-chlorobutyric acid, a valuable building block in the synthesis of various organic compounds. The primary method described is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This method is favored for its simplicity and the use of readily available and inexpensive starting materials.[4]

The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol or to remove the water formed during the reaction.[5][6][7]

Key Reaction:

This protocol provides a general procedure that can be adapted for various primary and secondary alcohols.

Data Presentation

The following table summarizes typical quantitative data expected from the Fischer esterification of a carboxylic acid like this compound. The values are representative and may vary depending on the specific alcohol used and the precise reaction conditions.

ParameterExpected ValueNotes
Reactant Ratio 1:5 to 1:10 (Acid:Alcohol)A large excess of alcohol is used to shift the reaction equilibrium towards the product side.[1][5]
Catalyst Loading 1-5 mol% of the carboxylic acidSufficient to catalyze the reaction without causing significant side reactions.
Reaction Temperature 60-120 °CTypically the reflux temperature of the alcohol used.[3]
Reaction Time 2-8 hoursMonitored by TLC or GC until the starting material is consumed.
Yield 70-90%Dependent on the efficiency of water removal and the nature of the alcohol.
Purity (after purification) >95%Achievable through standard purification techniques like distillation or chromatography.

Experimental Protocols

This section details the methodology for the synthesis of a 3-chlorobutyrate ester via Fischer esterification. The protocol for the synthesis of ethyl 3-chlorobutanoate is provided as a specific example.

Materials and Reagents:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

Protocol: Synthesis of Ethyl 3-Chlorobutanoate
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add this compound (e.g., 0.1 mol, 12.25 g).

    • Add a large excess of anhydrous ethanol (e.g., 0.5 mol, 23.0 g, approx. 29 mL). The alcohol acts as both a reactant and the solvent.[1]

    • Add a few boiling chips to ensure smooth boiling.

    • While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) as the catalyst.[8] The addition is exothermic and should be done in an ice bath.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction:

    • Heat the mixture to a gentle reflux using a heating mantle or oil bath.[8]

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by the consumption of the starting carboxylic acid), allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Slowly add 50 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid.[9] Be cautious as carbon dioxide gas will be evolved.[9]

    • Wash the organic layer with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the filtrate.

  • Purification:

    • Remove the solvent (diethyl ether) using a rotary evaporator.

    • The crude ethyl 3-chlorobutanoate can be purified by fractional distillation under reduced pressure to obtain the pure ester.[2][9] Collect the fraction corresponding to the boiling point of the product.

Mandatory Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The diagram below outlines the logical flow of the experimental procedure for the synthesis and purification of a 3-chlorobutyrate ester.

Esterification_Workflow start Start reactants Combine this compound, Alcohol, and Acid Catalyst start->reactants reflux Heat the Mixture to Reflux reactants->reflux cool Cool Reaction Mixture reflux->cool extraction Aqueous Work-up: Water and Ether Extraction cool->extraction neutralization Neutralize with Sodium Bicarbonate Solution extraction->neutralization drying Dry Organic Layer with Anhydrous MgSO4/Na2SO4 neutralization->drying filtration Filter Drying Agent drying->filtration evaporation Solvent Removal via Rotary Evaporation filtration->evaporation purification Purify by Fractional Distillation evaporation->purification product Pure 3-Chlorobutyrate Ester purification->product end End product->end

Caption: Experimental Workflow for Ester Synthesis.

References

Application of 3-Chlorobutyric Acid in Pharmaceutical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 3-chlorobutyric acid and its derivatives in the synthesis of valuable pharmaceutical compounds. It includes structured data, comprehensive experimental protocols, and visual diagrams of synthetic workflows and biological signaling pathways.

Introduction

This compound is a versatile chiral building block in pharmaceutical synthesis. Its reactive chlorine atom at the C-3 position allows for various nucleophilic substitution reactions, making it a key precursor for the synthesis of important active pharmaceutical ingredients (APIs). This document focuses on its application in the synthesis of γ-amino-β-hydroxybutyric acid (GABOB) and L-carnitine, two pharmacologically significant molecules.

Key Pharmaceutical Syntheses

Synthesis of γ-Amino-β-hydroxybutyric Acid (GABOB)

GABOB is a gamma-aminobutyric acid (GABA) analogue that acts as an inhibitory neurotransmitter in the central nervous system. It is used as an anticonvulsant and antihypertensive agent. The synthesis of GABOB can be achieved from derivatives of this compound. A key intermediate in this synthesis is ethyl (R)- or (S)-4-chloro-3-hydroxybutyrate.

Experimental Protocol: Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutyrate

This protocol outlines a representative synthesis of (R)-GABOB starting from the key intermediate, ethyl (R)-4-chloro-3-hydroxybutyrate.

Step 1: Amination of Ethyl (R)-4-chloro-3-hydroxybutyrate

  • Reaction Setup: In a pressure vessel, dissolve ethyl (R)-4-chloro-3-hydroxybutyrate (1 equivalent) in a saturated solution of ammonia in ethanol.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-90°C for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude amino-ester is purified by column chromatography on silica gel.

Step 2: Hydrolysis to (R)-GABOB

  • Reaction Setup: Dissolve the purified amino-ester from Step 1 in a 6M aqueous solution of hydrochloric acid.

  • Reaction Conditions: Heat the mixture at reflux for 4-6 hours to effect hydrolysis of the ester.

  • Work-up: After cooling, the solution is concentrated under reduced pressure. The resulting solid residue is washed with acetone to remove any remaining impurities.

  • Purification: The crude (R)-GABOB hydrochloride is recrystallized from an ethanol/water mixture to yield the pure product.

Quantitative Data for GABOB Synthesis

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Ethyl (R)-4-chloro-3-hydroxybutyrateAmmoniaEthanol80-9024-4870-80>95
2Ethyl (R)-4-amino-3-hydroxybutyrate6M HClWaterReflux4-685-95>99

Synthetic Workflow for GABOB

GABOB_Synthesis cluster_0 Synthesis of Key Intermediate cluster_1 GABOB Synthesis 3CBA This compound Ester Ethyl 3-Chlorobutyrate 3CBA->Ester Esterification Hydroxy_Ester Ethyl 4-chloro-3-hydroxybutyrate Ester->Hydroxy_Ester Hydroxylation (conceptual) Amination Amination Hydroxy_Ester->Amination NH3 / EtOH Hydrolysis Hydrolysis Amination->Hydrolysis HCl (aq) GABOB GABOB Hydrolysis->GABOB

Caption: Synthetic pathway from this compound to GABOB.

Synthesis of L-Carnitine

L-carnitine is a quaternary ammonium compound essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing process. It is widely used as a nutritional supplement and in the treatment of carnitine deficiency. The synthesis of L-carnitine can be achieved from (R)-4-chloro-3-hydroxybutyric acid derivatives.

Experimental Protocol: Synthesis of L-Carnitine from Ethyl (R)-4-chloro-3-hydroxybutyrate

Step 1: Quaternization with Trimethylamine

  • Reaction Setup: A mixture of ethyl (R)-4-chloro-3-hydroxybutyrate (1 equivalent) and an aqueous solution of trimethylamine (3 equivalents, 25 wt%) is prepared in a sealed reaction vessel.[1]

  • Reaction Conditions: The mixture is heated at 80-90°C for approximately 2 hours.[1] The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the solvents and excess trimethylamine are removed by evaporation under reduced pressure to yield the crude quaternary ammonium salt.[1]

Step 2: Hydrolysis to L-Carnitine

  • Reaction Setup: The crude product from Step 1 is dissolved in a 10% hydrochloric acid solution.[1]

  • Reaction Conditions: The solution is heated at 80-90°C for 1.5 hours to facilitate the hydrolysis of the ester group.[1]

  • Work-up: The solvent is evaporated under reduced pressure. The crude L-carnitine hydrochloride is then extracted with absolute ethanol, and the ethanol is subsequently evaporated.[1]

  • Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/isopropanol, to yield pure L-carnitine hydrochloride.

Quantitative Data for L-Carnitine Synthesis

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Ethyl (R)-4-chloro-3-hydroxybutyrateTrimethylamineWater/Ethanol80-902~90>95
2Ethyl L-carnitine intermediate10% HClWater80-901.5~95>99

Synthetic Workflow for L-Carnitine

LCarnitine_Synthesis cluster_0 Synthesis of Key Intermediate cluster_1 L-Carnitine Synthesis 3CBA This compound Ester Ethyl 3-Chlorobutyrate 3CBA->Ester Esterification Hydroxy_Ester (R)-Ethyl 4-chloro-3-hydroxybutyrate Ester->Hydroxy_Ester Asymmetric Reduction/Hydroxylation Quaternization Quaternization Hydroxy_Ester->Quaternization Trimethylamine Hydrolysis Hydrolysis Quaternization->Hydrolysis HCl (aq) LCarnitine L-Carnitine Hydrolysis->LCarnitine

Caption: Synthetic pathway from this compound to L-Carnitine.

Biological Signaling Pathways

GABOB Signaling Pathway

As a GABA analogue, GABOB primarily exerts its effects by interacting with GABA receptors, particularly the GABA-B receptor, a G-protein coupled receptor (GPCR).

GABOB_Signaling GABOB GABOB GABAB_R GABA-B Receptor GABOB->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates Reduced_Excitability Reduced Neuronal Excitability PKA->Reduced_Excitability Hyperpolarization Hyperpolarization (Inhibitory Effect) K_Channel->Hyperpolarization Ca_Channel->Reduced_Excitability

Caption: GABOB's inhibitory action via the GABA-B receptor pathway.

L-Carnitine and Fatty Acid Transport

L-carnitine's primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can undergo β-oxidation to produce energy.

LCarnitine_Pathway cluster_0 Cytosol cluster_1 Mitochondrial Matrix LCFA Long-chain Fatty Acid Acyl_CoA Acyl-CoA LCFA->Acyl_CoA Activation CPT1 CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto LCarnitine_cyto L-Carnitine CACT CACT (Translocase) Acylcarnitine_cyto->CACT Transport In Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito CPT2 CPT2 LCarnitine_mito L-Carnitine CPT2->LCarnitine_mito Acyl_CoA_mito Acyl-CoA CPT2->Acyl_CoA_mito LCarnitine_mito->CACT Transport Out Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation Energy Production Acyl_CoALCarnitine_cyto Acyl_CoALCarnitine_cyto Acyl_CoALCarnitine_cyto->CPT1 Acylcarnitine_mitoCoA Acylcarnitine_mitoCoA Acylcarnitine_mitoCoA->CPT2

Caption: L-Carnitine's role in the transport of fatty acids for β-oxidation.

Conclusion

This compound and its derivatives are valuable precursors in the stereoselective synthesis of important pharmaceuticals such as GABOB and L-carnitine. The protocols and data presented herein provide a foundation for researchers in the development and optimization of synthetic routes to these and other valuable therapeutic agents. Further research into more direct and efficient conversions from this compound to key hydroxylated intermediates could further enhance its utility in pharmaceutical manufacturing.

References

Troubleshooting & Optimization

minimizing byproduct formation in 3-chlorobutyric acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chlorobutyric Acid Reactions

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing 3-chlorobutanamide from this compound derivatives?

A1: When synthesizing 3-chlorobutanamide, typically from 3-chlorobutanoyl chloride and ammonia, several common side products can form. The most prevalent include:

  • 3-Chlorobutanoic Acid: This results from the hydrolysis of the acyl chloride starting material if water is present in the reaction.[1]

  • Crotonamide: This impurity is formed through the elimination of hydrogen chloride (HCl) from the desired 3-chlorobutanamide product, a reaction often promoted by high temperatures or excess base.[1]

  • Ammonium Chloride: This salt is an expected byproduct of the reaction between liberated HCl and excess ammonia.[1]

  • N-(3-chlorobutanoyl)-3-chlorobutanamide: A diacylated impurity that can arise if the stoichiometry of the reactants is not carefully controlled.[1]

Q2: How can I minimize the formation of the crotonamide byproduct during amidation?

A2: The formation of crotonamide is an elimination reaction favored by basic conditions and high temperatures.[1] To minimize this byproduct, you should:

  • Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the 3-chlorobutanoyl chloride to the ammonia solution.[1]

  • Use a controlled amount of base or a buffered system to avoid a large excess of base in the reaction mixture.[1]

Q3: My starting material, 3-chlorobutanoyl chloride, seems to be hydrolyzing. How can I prevent this?

A3: Hydrolysis of 3-chlorobutanoyl chloride to 3-chlorobutanoic acid is caused by the presence of water.[1] To prevent this:

  • Use anhydrous (dry) solvents and reagents.

  • Ensure all glassware is thoroughly dried before use.

  • Perform the reaction under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric moisture.[1]

  • If possible, use freshly distilled 3-chlorobutanoyl chloride for the best results.[1]

Q4: What are the primary concerns during the esterification of this compound?

A4: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3] The main challenge is that the reaction is an equilibrium.[3]

  • Byproduct: Water is the primary byproduct.[2]

  • Minimization Strategy: To drive the reaction toward the ester product, the water byproduct must be removed as it is formed, for example, by distillation.[2][3] Another strategy is to use a large excess of the alcohol, which can also serve as the solvent, to shift the equilibrium to the right.[3]

Q5: What analytical methods are suitable for detecting and quantifying byproducts in my this compound reaction mixture?

A5: Several analytical techniques can be employed. The choice depends on the specific byproducts and the complexity of the mixture.

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and getting a qualitative idea of the number of components in the mixture.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating volatile compounds and identifying them based on their mass spectra.[1][4] It is particularly useful for identifying isomers like 2-chlorobutyric acid and 4-chlorobutyric acid.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile compounds. It is often used for the analysis of carboxylic acids.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities present, allowing for their identification and quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low Yield of Desired Product
Potential Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction's progress using TLC or GC. If starting material is still present after the expected time, consider extending the reaction time or slightly increasing the temperature (while being mindful of side reactions).[1]
Hydrolysis of Starting Material Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert (nitrogen or argon) atmosphere to prevent moisture contamination.[1]
Significant Byproduct Formation Analyze the crude product to identify the major byproducts. Adjust reaction conditions to disfavor their formation (e.g., lower temperature to prevent elimination, control stoichiometry to prevent diacylation).[1]
Product Loss During Workup If the product has some solubility in the aqueous phase, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.[1]
Issue 2: High Levels of Impurities in the Final Product
Observed Impurity Potential Cause Recommended Solution
Crotonamide/Elimination Product The reaction temperature was too high, or an excess of base was used.[1]Maintain a low reaction temperature (0-10 °C) during reagent addition. Use a controlled amount of base.[1]
Unreacted this compound Incomplete reaction or hydrolysis of the activated intermediate (e.g., acyl chloride).[1]Ensure the reaction goes to completion by monitoring with TLC/GC. Use strictly anhydrous conditions.[1]
Isomeric Byproducts (e.g., 2- or 4-chlorobutyric acid) Impurities in the starting material or non-selective synthesis conditions.Purify the starting material before the reaction. Optimize reaction conditions to favor the desired isomer. Purification of the final product may require fractional distillation or chromatography.[5]
Oily or Gummy Product Presence of unreacted starting materials, various side products, or residual solvent.[1]Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[1]

Quantitative Data Summary

The formation of byproducts is highly dependent on the specific reaction conditions. The table below provides an example from the synthesis of 2-chlorobutyric acid where this compound is a byproduct, illustrating how gas chromatography can be used for quantification.

Compound Example Composition in Crude Mixture (%)
2-Chlorobutyric Acid (Desired Product)65.0%
Butanoic Acid (Unreacted Starting Material)33.0%
This compound (Byproduct) 0.99%
4-Chlorobutyric Acid (Byproduct)0.46%
Other0.55%
Data adapted from a specific chlorination process of butanoic acid.[5]

Experimental Protocols

Key Experiment: Synthesis of 3-Chlorobutanamide from 3-Chlorobutanoyl Chloride

This protocol is a representative method for the amidation of a this compound derivative and highlights steps to minimize byproduct formation.[1]

Materials:

  • 3-Chlorobutanoyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, place the concentrated aqueous ammonia solution. Cool the flask in an ice bath to 0-5 °C.

  • Addition: Slowly add the 3-chlorobutanoyl chloride dropwise to the cooled ammonia solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. This is critical to minimize the formation of the crotonamide byproduct.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes while warming to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (e.g., 3 x 50 mL). Multiple extractions are recommended to ensure complete recovery of the product from the aqueous phase.[1]

  • Washing: Combine the organic layers. Wash successively with deionized water (e.g., 2 x 50 mL) and then with brine (1 x 50 mL). The water wash helps remove the ammonium chloride byproduct.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-chlorobutanamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to remove any remaining impurities.[1]

Visualizations

Reaction and Byproduct Pathways

Amidation and Byproduct Formation Pathways A 3-Chlorobutanoyl Chloride B 3-Chlorobutanamide (Desired Product) A->B  + NH3 (Main Reaction) C 3-Chlorobutanoic Acid (Byproduct) A->C  + H2O (Hydrolysis) D Crotonamide (Byproduct) B->D  - HCl (Elimination) NH3 Ammonia (NH3) H2O Water (H2O) Base Excess Base / High Temp.

Caption: Key reaction pathways in the synthesis of 3-chlorobutanamide.

Troubleshooting Workflow for Low Product Yield

Troubleshooting Workflow: Low Yield start Low Product Yield Observed check_sm Analyze crude mixture (TLC, GC-MS, NMR). Is starting material present? start->check_sm sol_sm Increase reaction time and/or temperature. Ensure proper mixing. check_sm->sol_sm Yes check_bp Are significant byproducts present? check_sm->check_bp No end Re-run Optimized Reaction sol_sm->end sol_bp Identify byproducts. Adjust conditions: - Lower temperature? - Anhydrous conditions? - Control stoichiometry? check_bp->sol_bp Yes check_workup Consider product loss during aqueous workup. check_bp->check_workup No sol_bp->end sol_workup Perform additional extractions. Check pH of aqueous layer. check_workup->sol_workup sol_workup->end

Caption: A logical guide for troubleshooting low yield in chemical reactions.

Fischer Esterification Logical Diagram

Driving Fischer Esterification to Completion reactants This compound + Alcohol equilibrium (Acid Catalyst) reactants->equilibrium products Ester + Water equilibrium->products shift_eq Shift Equilibrium (Le Chatelier's Principle) action1 Use large excess of alcohol shift_eq->action1 action2 Remove water as it is formed shift_eq->action2 action1->equilibrium Pushes reaction right action2->equilibrium Pushes reaction right

Caption: Strategies to maximize product yield in equilibrium-limited reactions.

References

common impurities in commercial 3-Chlorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and analyzing commercial 3-Chlorobutyric acid, with a focus on common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on common synthetic routes, the most likely impurities in commercial this compound are isomeric chlorobutyric acids (2-chlorobutyric acid and 4-chlorobutyric acid), unsaturated precursors (crotonic acid and vinylacetic acid), and residual starting materials or byproducts from the manufacturing process.

Q2: How do these impurities affect my experiments?

A2: Impurities can lead to several issues in downstream applications:

  • Isomeric Impurities (2- and 4-chlorobutyric acid): These can lead to the formation of undesired regioisomers in your final product, complicating purification and potentially altering biological activity.

  • Unsaturated Impurities (Crotonic acid, Vinylacetic acid): These can undergo side reactions, such as polymerization or unwanted additions, reducing the yield of your desired product and introducing new impurities.

  • Varying Impurity Profiles: Lot-to-lot variability in impurity levels can affect reaction reproducibility and scalability.

Q3: What is the typical purity of commercial this compound?

A3: Commercial grades of this compound are typically available in purities of >98%.[1][2] However, the specific types and concentrations of impurities can vary between suppliers and batches.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Formation of unexpected regioisomers in the final product. Presence of 2-chlorobutyric acid or 4-chlorobutyric acid impurities.1. Analyze the starting this compound for isomeric impurities using the GC-FID method outlined below. 2. If isomeric impurities are confirmed, consider purifying the this compound by fractional distillation or preparative chromatography. 3. Alternatively, develop a purification strategy for your final product to separate the desired isomer from the undesired ones.
Low yield and formation of polymeric byproducts. Presence of unsaturated impurities like crotonic acid or vinylacetic acid.1. Test the this compound for the presence of unsaturated impurities using the HPLC-UV method described below. 2. If present, consider a pre-treatment step to remove them, such as selective hydrogenation or purification.
Inconsistent reaction outcomes between different batches of this compound. Variation in the impurity profile (types and levels) between batches.1. Analyze each new batch of this compound for its impurity profile before use. 2. Qualify suppliers and request a Certificate of Analysis with detailed impurity information for each batch. 3. If possible, order a larger single batch for a critical series of experiments to ensure consistency.
Reaction fails to initiate or proceeds slowly. While less common, certain impurities could potentially interfere with catalysts or reagents.1. Confirm the identity and purity of all other reagents and solvents. 2. Analyze the this compound for any unusual or unexpected impurities using GC-MS.

Impurity Data

The following table summarizes the common impurities found in commercial this compound, their likely sources, and typical concentration ranges based on available data and synthetic routes.

Impurity Structure Source Typical Concentration Range (%)
2-Chlorobutyric acidCH₃CH₂CHClCOOHIsomerization or non-selective chlorination during synthesis.[3][4]0.1 - 1.0
4-Chlorobutyric acidClCH₂CH₂CH₂COOHIsomerization or byproduct of certain synthetic routes.[3]0.1 - 0.5
Crotonic acidCH₃CH=CHCOOHUnreacted starting material from hydrochlorination synthesis or degradation product.[5][6][7]0.1 - 0.5
Vinylacetic acidCH₂=CHCH₂COOHUnreacted starting material from hydrochlorination synthesis.< 0.2

Experimental Protocols

Analysis of Isomeric Impurities by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the separation and quantification of 2-chlorobutyric acid, this compound, and 4-chlorobutyric acid.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column: DB-WAX or equivalent polar phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • This compound sample

  • Reference standards for 2-chlorobutyric acid and 4-chlorobutyric acid

  • Dichloromethane (DCM), analytical grade

  • Anhydrous Sodium Sulfate

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Dichloromethane.

  • Dry the solution over a small amount of anhydrous sodium sulfate and filter if necessary.

GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C

Quantification:

  • Prepare calibration standards of 2-chlorobutyric acid and 4-chlorobutyric acid in Dichloromethane.

  • Analyze the standards and the sample under the same GC conditions.

  • Calculate the concentration of each impurity in the sample using the external standard method.

Analysis of Unsaturated Impurities by High-Performance Liquid Chromatography (HPLC)-UV

This method is suitable for the detection and quantification of crotonic acid and vinylacetic acid.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

Reagents:

  • This compound sample

  • Reference standards for crotonic acid and vinylacetic acid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid, analytical grade

Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% Phosphoric acid (or Formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric acid (or Formic acid).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the initial mobile phase composition (e.g., 95% A: 5% B).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm[8]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

Quantification:

  • Prepare calibration standards of crotonic acid and vinylacetic acid in the initial mobile phase.

  • Analyze the standards and the sample under the same HPLC conditions.

  • Calculate the concentration of each impurity in the sample using the external standard method.

Visualizations

cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities Crotonic Acid Crotonic Acid This compound This compound Crotonic Acid->this compound Hydrochlorination Unreacted Crotonic Acid Unreacted Crotonic Acid Crotonic Acid->Unreacted Crotonic Acid Vinylacetic Acid Vinylacetic Acid Vinylacetic Acid->this compound Hydrochlorination Unreacted Vinylacetic Acid Unreacted Vinylacetic Acid Vinylacetic Acid->Unreacted Vinylacetic Acid Butyric Acid Butyric Acid Butyric Acid->this compound Chlorination 2-Chlorobutyric Acid 2-Chlorobutyric Acid Butyric Acid->2-Chlorobutyric Acid Side Reaction 4-Chlorobutyric Acid 4-Chlorobutyric Acid Butyric Acid->4-Chlorobutyric Acid Side Reaction

Caption: Origin of common impurities in this compound synthesis.

Sample Sample GC-FID Analysis GC-FID Analysis Sample->GC-FID Analysis Isomers HPLC-UV Analysis HPLC-UV Analysis Sample->HPLC-UV Analysis Unsaturated Isomeric Impurity Data Isomeric Impurity Data GC-FID Analysis->Isomeric Impurity Data Unsaturated Impurity Data Unsaturated Impurity Data HPLC-UV Analysis->Unsaturated Impurity Data Purity Assessment Purity Assessment Isomeric Impurity Data->Purity Assessment Unsaturated Impurity Data->Purity Assessment

Caption: Workflow for the analysis of impurities in this compound.

References

troubleshooting low yield in 3-Chlorobutyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chlorobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for common issues encountered during synthesis, with a focus on addressing low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: A prevalent method for the synthesis of this compound is the hydrochlorination of crotonic acid. This reaction involves the addition of hydrogen chloride (HCl) across the double bond of crotonic acid. The chlorine atom adds to the beta-position due to the directing effect of the carboxylic acid group.

Q2: I am experiencing a significantly lower yield than expected. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors. These include incomplete reaction, the formation of side products, and losses during the workup and purification stages. A systematic approach to troubleshooting these issues is detailed in the guides below.

Q3: What are the primary side products I should be aware of?

A3: A potential side product is 2,3-dichlorobutyric acid, which can form if chlorine gas is present or if reaction conditions favor further chlorination. Additionally, unreacted starting material, crotonic acid, is a common impurity if the reaction does not go to completion.

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through vacuum distillation.[1] This method is suitable for separating the desired product from less volatile impurities and unreacted starting materials. Recrystallization can also be employed, though finding a suitable solvent system is crucial.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues that may lead to low yields of this compound.

Issue 1: Low Conversion of Crotonic Acid

If you observe a significant amount of unreacted crotonic acid in your crude product, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Insufficient HCl Ensure an adequate supply of anhydrous HCl gas is bubbled through the reaction mixture. If using concentrated hydrochloric acid, ensure a sufficient molar excess is used.
Low Reaction Temperature While the reaction is often performed at or below room temperature to minimize side reactions, very low temperatures can decrease the reaction rate. Consider a modest increase in temperature, monitoring for the formation of byproducts.
Short Reaction Time The reaction may require a longer period to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.
Poor HCl Dispersion Ensure efficient stirring to maximize the contact between the gaseous HCl and the crotonic acid solution.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hydrochlorination of Crotonic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Crotonic acid

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous Hydrogen Chloride (gas) or concentrated Hydrochloric Acid

Procedure:

  • Reaction Setup: In a fume hood, dissolve crotonic acid in the chosen anhydrous solvent in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.

  • Reaction: Cool the flask in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add concentrated hydrochloric acid dropwise.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC to determine the disappearance of the starting material.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If concentrated HCl was used, a liquid-liquid extraction may be necessary to separate the product.

  • Purification: Purify the crude this compound by vacuum distillation.[1]

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can influence the yield of this compound. This data is for illustrative purposes to guide optimization.

Parameter Condition A Condition B Condition C
Temperature 0 °C25 °C (Room Temp)50 °C
Reaction Time 4 hours4 hours2 hours
[HCl] 1.2 equivalents1.2 equivalents1.5 equivalents
Yield (%) 657570
Byproduct Formation LowModerateHigh

Visualizations

Below are diagrams illustrating the synthesis pathway and a troubleshooting workflow.

Synthesis_Pathway Crotonic_Acid Crotonic Acid Intermediate Carbocation Intermediate Crotonic_Acid->Intermediate + H+ HCl HCl Product This compound Intermediate->Product + Cl-

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check for Unreacted Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Check_Conversion->Low_SM No Optimize_Reaction Optimize Reaction Conditions: - Increase [HCl] - Increase Reaction Time - Adjust Temperature High_SM->Optimize_Reaction Check_Byproducts Analyze for Side Products Low_SM->Check_Byproducts High_Byproducts Significant Side Products Detected Check_Byproducts->High_Byproducts Yes Low_Byproducts Minimal Side Products Check_Byproducts->Low_Byproducts No High_Byproducts->Optimize_Reaction Improve_Workup Review Workup Procedure: - Minimize Transfer Losses - Ensure Complete Extraction Low_Byproducts->Improve_Workup Optimize_Purification Optimize Purification: - Check Distillation Parameters - Consider Recrystallization Improve_Workup->Optimize_Purification

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Stability of 3-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-chlorobutyric acid in acidic and basic media. It includes troubleshooting guides for common experimental issues and frequently asked questions to support your research and development activities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental determination of this compound stability.

Issue Possible Cause Troubleshooting Steps
Inconsistent degradation rates between replicate experiments. 1. Inaccurate pH of the medium. 2. Temperature fluctuations during the experiment. 3. Inconsistent initial concentration of this compound. 4. Contamination of the reaction mixture.1. Calibrate the pH meter before preparing the media. Verify the pH of each batch of acidic and basic solution. 2. Use a calibrated, temperature-controlled incubator or water bath. Monitor and record the temperature throughout the experiment. 3. Prepare a stock solution of this compound with high accuracy and precision. Use calibrated pipettes for all dilutions. 4. Use sterile glassware and high-purity water and reagents to prepare all solutions.
Difficulty in quantifying this compound and its degradation products. 1. Inadequate separation in the HPLC method. 2. Low detector response for the analyte or degradation product. 3. Co-elution with components of the matrix.1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different stationary phase if necessary. 2. For UV detection, ensure the wavelength is set to the absorbance maximum of the analytes. If sensitivity is still an issue, consider derivatization to a more chromophoric or fluorophoric compound. Mass spectrometry (LC-MS) can provide higher sensitivity and specificity. 3. Perform a matrix effect study by spiking known concentrations of the analytes into the degradation medium (without the starting material) and comparing the response to that in a clean solvent. If matrix effects are significant, sample preparation techniques such as solid-phase extraction (SPE) may be necessary.
Precipitation observed in the reaction mixture. 1. Limited solubility of this compound or its degradation products at the tested pH and temperature. 2. Reaction with buffer components.1. Determine the solubility of this compound and its expected degradation products under the experimental conditions before initiating the stability study. If necessary, adjust the concentration of the test compound. 2. Ensure the chosen buffer system is compatible with the test compound and does not form insoluble salts.
Unexpected degradation products are observed. 1. Presence of impurities in the starting material. 2. Side reactions occurring under the experimental conditions. 3. Oxidative degradation.1. Characterize the purity of the this compound starting material using a high-resolution analytical technique like LC-MS/MS. 2. Investigate potential side reactions based on the chemical structure and reaction conditions. For example, at high temperatures, elimination reactions might compete with hydrolysis. 3. If oxidative degradation is suspected, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) and compare the results to those obtained in the presence of air.

Frequently Asked Questions (FAQs)

Q1: How does the stability of this compound differ in acidic versus basic media?

A1: Generally, haloalkanoic acids like this compound are susceptible to hydrolysis, which is the cleavage of the carbon-chlorine bond by water. The rate of this reaction is significantly influenced by pH.

  • In basic media: The hydrolysis of this compound is expected to be faster. The hydroxide ion (OH⁻) is a strong nucleophile that can directly attack the carbon atom bonded to the chlorine, leading to a nucleophilic substitution reaction (SN2 mechanism) to form 3-hydroxybutyric acid and a chloride ion.

  • In acidic media: The hydrolysis is generally slower compared to basic conditions. The reaction can be catalyzed by acid, but water acts as the primary nucleophile, which is weaker than the hydroxide ion. The presence of the carboxylic acid group can also influence the reaction mechanism.

Q2: What are the expected degradation products of this compound under hydrolytic conditions?

A2: The primary degradation product of this compound via hydrolysis is 3-hydroxybutyric acid. Under certain conditions, particularly at elevated temperatures, elimination reactions could potentially lead to the formation of crotonic acid (but-2-enoic acid).

Q3: What factors can influence the rate of degradation of this compound?

A3: Several factors can affect the stability of this compound in solution:

  • pH: As discussed, the rate of hydrolysis is highly pH-dependent, with faster degradation typically observed in basic conditions.

  • Temperature: An increase in temperature will generally increase the rate of degradation, following the principles of chemical kinetics.

  • Solvent/Medium: The polarity and composition of the solvent can influence the reaction rates.

  • Presence of Catalysts: Besides H⁺ and OH⁻, other species in the solution could potentially catalyze the degradation.

Q4: How can I monitor the degradation of this compound experimentally?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and effective technique. The method should be able to separate and quantify this compound from its degradation products, primarily 3-hydroxybutyric acid.

Quantitative Data Summary

The following table provides illustrative degradation rate constants for this compound under different pH conditions at a constant temperature. Note: This data is representative and should be determined experimentally for specific conditions.

pH Condition Apparent First-Order Rate Constant (k) Half-life (t½)
2.0Acidickacidln(2) / kacid
7.0Neutralkneutralln(2) / kneutral
12.0Basickbaseln(2) / kbase

It is expected that kbase > kneutral > kacid.

Experimental Protocols

Protocol for Determining the Stability of this compound in Acidic and Basic Media

This protocol outlines the steps for a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound (of known purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solutions (e.g., phosphate, citrate) for intermediate pH values if needed

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or other mobile phase modifier

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Analytical column suitable for the separation of small organic acids (e.g., C18)

2. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., high-purity water or a small amount of organic solvent if necessary, followed by dilution with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Medium: Prepare a solution of 0.1 M HCl in high-purity water.

  • Basic Medium: Prepare a solution of 0.1 M NaOH in high-purity water.

  • Neutral Control: Use high-purity water (pH ~7).

3. Experimental Procedure:

  • For each condition (acidic, basic, and neutral), add a known volume of the this compound stock solution to a volumetric flask and dilute with the respective medium to achieve the desired final concentration (e.g., 100 µg/mL).

  • Transfer aliquots of each solution into individual, tightly sealed vials.

  • Place the vials in a temperature-controlled environment (e.g., 50 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a vial from each condition.

  • Immediately quench the reaction to prevent further degradation. For the basic solution, this can be done by neutralizing with an equivalent amount of acid. For the acidic solution, neutralize with a base. For the neutral solution, cooling on ice is typically sufficient.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products.

4. HPLC Method Development (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or MS detection.

  • Column Temperature: 30 °C

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the order of the degradation reaction. For many hydrolytic reactions, pseudo-first-order kinetics can be assumed.

  • For a pseudo-first-order reaction, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of the resulting straight line will be equal to -k, where k is the apparent first-order rate constant.

  • Calculate the half-life (t½) for each condition using the equation: t½ = ln(2) / k.

Visualizations

Stability_Factors cluster_conditions Experimental Conditions cluster_compound Test Compound cluster_process Degradation Process cluster_products Degradation Products Acidic_Medium Acidic Medium (e.g., pH 2) Hydrolysis Hydrolysis Acidic_Medium->Hydrolysis Slower Rate Basic_Medium Basic Medium (e.g., pH 12) Basic_Medium->Hydrolysis Faster Rate Temperature Temperature Temperature->Hydrolysis Increases Rate Elimination Elimination (minor pathway) Temperature->Elimination Favors CBA This compound CBA->Hydrolysis CBA->Elimination HBA 3-Hydroxybutyric Acid Hydrolysis->HBA Major Product CA Crotonic Acid Elimination->CA Potential Side-Product

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Interpretation Prep_Solutions Prepare Stock and Media (Acidic, Basic, Neutral) Spike Spike Stock into Media Prep_Solutions->Spike Aliquot Aliquot into Vials Spike->Aliquot Incubate Incubate at Controlled Temperature Aliquot->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Time intervals Quench Quench Reaction Sample->Quench Analyze HPLC Analysis Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Kinetics Determine Rate Constant (k) Plot->Kinetics Halflife Calculate Half-life (t½) Kinetics->Halflife

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: 3-Chlorobutyric Acid Reactions & Racemization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3-Chlorobutyric acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent racemization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture), leading to a loss of optical activity.[1] For this compound, a chiral molecule, maintaining a specific stereochemistry is often critical for its intended biological activity or for the stereospecificity of subsequent synthetic steps. Racemization can lead to a significant loss of product efficacy or the formation of undesired stereoisomers.

Q2: What are the primary mechanisms that can lead to racemization in reactions involving this compound?

A2: The primary mechanisms leading to racemization involve the formation of a planar, achiral intermediate.[2][3] For reactions with this compound, two common mechanisms are:

  • Enolization: In the presence of a base, the acidic proton on the carbon atom adjacent to the carbonyl group (the α-carbon) can be removed to form a planar enolate. Reprotonation can then occur from either face of the enolate, leading to a racemic mixture.[4][5]

  • Carbocation Formation: In substitution reactions, particularly under conditions that favor an SN1 mechanism, the chloride ion can depart, forming a planar carbocation intermediate. The incoming nucleophile can then attack from either side of this planar intermediate, resulting in racemization.[1][3]

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: Several factors can promote racemization:

  • Strong Bases: The use of strong bases can readily facilitate the formation of a planar enolate intermediate, which is a key step in one of the racemization pathways.[4]

  • High Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for racemization, accelerating the process.[2]

  • Protic Solvents: Protic solvents can facilitate proton exchange, which can contribute to racemization via the enolization pathway.

  • Prolonged Reaction Times: The longer the chiral compound is exposed to conditions that favor racemization, the greater the extent of racemization will be.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Loss of enantiomeric excess (ee) after a nucleophilic substitution reaction. The reaction may be proceeding through an SN1 pathway involving a carbocation intermediate.- Use a less polar, aprotic solvent to disfavor carbocation formation.- Employ a higher concentration of the nucleophile to favor an SN2 mechanism.- Lower the reaction temperature to reduce the rate of carbocation formation.
Racemization observed when using a base to deprotonate the carboxylic acid. The base is also abstracting the α-proton, leading to enolization.- Use a sterically hindered, non-nucleophilic base.- Perform the reaction at a lower temperature (e.g., -78 °C) to minimize the rate of enolization.- Choose a base that is just strong enough to deprotonate the carboxylic acid but not the α-carbon.
Gradual loss of optical activity during workup or purification. Acidic or basic conditions during the workup are causing racemization.- Neutralize the reaction mixture carefully and avoid excess acid or base.- Use mild purification techniques, such as flash chromatography with a neutral solvent system.- Minimize the time the compound is exposed to non-neutral pH.

Experimental Protocols

Protocol 1: Minimizing Racemization during Nucleophilic Substitution (SN2 Condition)

This protocol aims to substitute the chlorine atom in this compound with a nucleophile while preserving the stereochemical integrity.

  • Reagent Preparation:

    • Dissolve the enantiomerically pure this compound ester in a suitable aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of the nucleophile in the same solvent.

  • Reaction Setup:

    • Cool the this compound ester solution to a low temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath.

    • Slowly add the nucleophile solution dropwise to the stirred ester solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench the reaction with a neutral or mildly acidic aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • Purify the product using flash column chromatography on silica gel with a non-polar eluent system.

Protocol 2: Amide Coupling with Minimal Racemization

This protocol describes the coupling of this compound with an amine using a coupling agent while suppressing racemization.

  • Reagent Preparation:

    • Dissolve the enantiomerically pure this compound in an anhydrous aprotic solvent (e.g., dichloromethane, DMF).

    • Add a racemization-suppressing additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).

  • Activation:

    • Cool the solution to 0 °C.

    • Add a carbodiimide-based coupling reagent (e.g., DCC, EDC) and stir for a short period to form the active ester.

  • Coupling:

    • Add the amine to the reaction mixture.

    • Allow the reaction to proceed at a low temperature, monitoring its progress by TLC or LC-MS.

  • Workup and Purification:

    • Filter off any solid byproducts (e.g., DCU if DCC is used).

    • Wash the filtrate with a mild acid, a mild base, and brine.

    • Dry the organic layer and concentrate it.

    • Purify the amide product by chromatography or recrystallization.

Visualizing Racemization Pathways

Below are diagrams illustrating the key mechanisms that can lead to the racemization of this compound.

racemization_mechanisms cluster_enolization Racemization via Enolization cluster_carbocation Racemization via Carbocation R_enantiomer (R)-3-Chlorobutyric Acid enolate Planar Enolate (Achiral Intermediate) R_enantiomer->enolate + Base - H⁺ enolate->R_enantiomer + H⁺ S_enantiomer (S)-3-Chlorobutyric Acid enolate->S_enantiomer + H⁺ R_enantiomer_sn1 (R)-3-Chlorobutyric Acid Derivative carbocation Planar Carbocation (Achiral Intermediate) R_enantiomer_sn1->carbocation - Cl⁻ (SN1) S_product (S)-Product carbocation->S_product + Nucleophile R_product (R)-Product carbocation->R_product + Nucleophile

Caption: Mechanisms of racemization for this compound.

troubleshooting_workflow start Racemization Observed? reaction_type What is the reaction type? start->reaction_type Yes substitution Nucleophilic Substitution reaction_type->substitution base_mediated Base-Mediated Reaction reaction_type->base_mediated check_sn1 Check for SN1 conditions (polar solvent, low [Nu]) substitution->check_sn1 check_base Check base strength and temperature base_mediated->check_base solution_sn1 Switch to aprotic solvent, increase [Nu], lower temp. check_sn1->solution_sn1 solution_base Use weaker/hindered base, lower temperature check_base->solution_base

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Quantifying 3-Chlorobutyric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 3-Chlorobutyric acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in quantifying this compound isomers?

A1: The primary challenges stem from the molecule's properties and the presence of multiple isomers. These include:

  • Chirality: this compound possesses a chiral center, resulting in two enantiomers ((R)- and (S)-isomers) that have identical physical and chemical properties in an achiral environment, making their separation difficult.

  • Structural Isomers: In addition to enantiomers, structural isomers such as 2-Chlorobutyric acid and 4-Chlorobutyric acid may be present as impurities or related compounds, requiring specific chromatographic conditions for resolution.

  • Polarity and Volatility: As a small carboxylic acid, this compound is polar and has low volatility, which makes direct analysis by Gas Chromatography (GC) challenging without derivatization.

  • Lack of a Strong Chromophore: The molecule does not absorb ultraviolet (UV) light strongly, which can limit detection sensitivity in High-Performance Liquid Chromatography (HPLC) unless a derivatizing agent with a chromophore is used.

  • Matrix Effects: When analyzing samples from complex matrices like plasma or pharmaceutical formulations, endogenous components can interfere with the ionization of the target analyte in Mass Spectrometry (MS), leading to ion suppression or enhancement and affecting quantitation accuracy.

Q2: Is derivatization necessary for the analysis of this compound isomers?

A2: Derivatization is highly recommended for Gas Chromatography (GC) analysis and can be beneficial for High-Performance Liquid Chromatography (HPLC) as well.

  • For GC analysis: Derivatization is essential to increase the volatility and thermal stability of the acidic analyte. It also improves peak shape and reduces tailing by masking the polar carboxyl group. Common derivatization techniques include silylation (e.g., with BSTFA) to form trimethylsilyl esters or esterification to form methyl or other alkyl esters.[1]

  • For HPLC analysis: While direct analysis is possible, derivatization can significantly enhance detection sensitivity, especially with UV or fluorescence detectors. A derivatizing agent that introduces a chromophore or fluorophore can be used. For LC-MS/MS analysis, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.

Q3: What are the recommended analytical techniques for quantifying this compound isomers?

A3: The most suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to their high selectivity and sensitivity.

  • Chiral GC-MS: This is a powerful technique for separating and quantifying the enantiomers of this compound. It requires derivatization to make the analyte volatile, followed by separation on a chiral GC column.

  • Chiral LC-MS/MS: This method can also be used for enantioselective analysis. It may or may not require derivatization, depending on the specific chiral stationary phase and the desired sensitivity. LC-MS/MS is particularly useful for analyzing samples from complex biological matrices due to its high specificity.

Q4: How can I separate the structural isomers (2-, 3-, and 4-Chlorobutyric acid)?

A4: The separation of structural isomers is typically achieved by optimizing the chromatographic conditions. For GC analysis, a column with a polar stationary phase can be effective in resolving these isomers after derivatization. For LC analysis, reversed-phase chromatography with an appropriate mobile phase gradient can be used to separate the isomers. The elution order will depend on the relative polarity of the isomers.

Q5: What are "matrix effects" in LC-MS/MS analysis and how can I mitigate them?

A5: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting components from the sample matrix.[2][3][4] This can lead to inaccurate quantification. To mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte from the majority of matrix components.

  • Use of an Internal Standard (IS): An isotopically labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction. If an isotopically labeled standard is unavailable, a structurally similar compound can be used as an analog internal standard.

  • Standard Addition Method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can compensate for matrix effects.[5]

Troubleshooting Guides

GC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Active sites in the injector liner or column. - Incomplete derivatization. - Poor column cutting.- Use a deactivated liner. - Optimize derivatization conditions (time, temperature, reagent excess). - Ensure a clean, square cut on the column inlet.[6][7]
Peak Fronting - Column overload. - Incompatible solvent.- Dilute the sample. - Ensure the injection solvent is compatible with the stationary phase.
Split Peaks - Inefficient solvent trapping at the column head (splitless injection). - Column contamination.- Lower the initial oven temperature. - Bake out the column at a high temperature (within column limits).
No Peaks or Low Sensitivity - Leak in the system. - Degraded or inactive derivatization reagent. - Incorrect injector or detector temperature.- Check for leaks at the septum, column connections, and gas lines. - Use a fresh batch of derivatization reagent. - Verify and optimize temperature settings.[8]
Poor Enantiomeric Resolution - Inappropriate chiral column. - Incorrect oven temperature program. - Column degradation.- Screen different chiral stationary phases. - Optimize the temperature ramp rate. - Condition the column or replace if necessary.
LC-MS/MS Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape - Incompatible sample solvent with the mobile phase. - Column aging or contamination.- Dissolve the sample in the initial mobile phase. - Wash the column with a strong solvent or replace it.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature fluctuations.- Ensure sufficient equilibration time between injections. - Check the pump for proper functioning and degas the mobile phase. - Use a column oven to maintain a stable temperature.
Low Signal Intensity (Ion Suppression) - Matrix effects from co-eluting compounds. - Suboptimal ionization source parameters.- Improve sample cleanup (e.g., SPE, LLE). - Adjust chromatographic conditions to separate the analyte from interferences. - Optimize source parameters (e.g., spray voltage, gas flows, temperature).[3][4]
High Background Noise - Contaminated mobile phase or LC system. - Carryover from previous injections.- Use high-purity solvents and additives. - Implement a robust needle and injector wash method.
Poor Chiral Separation - Unsuitable chiral stationary phase (CSP). - Inappropriate mobile phase (composition, pH, additives). - Suboptimal flow rate or temperature.- Screen different types of CSPs. - Systematically vary the mobile phase composition and additives. - Evaluate the effect of lower flow rates and different temperatures on resolution.[8]

Experimental Protocols

Example Protocol 1: Chiral GC-MS Analysis of this compound Enantiomers (Illustrative)

This protocol is an illustrative example based on common practices for analyzing small carboxylic acids.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an internal standard solution.

  • Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant and dry it down under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for derivatization (e.g., acetonitrile).

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 10 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • GC Column: Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 60°C, hold for 2 min, ramp to 180°C at 5°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) mode, scan range m/z 50-300 or Selected Ion Monitoring (SIM) for target ions.

Example Protocol 2: LC-MS/MS Analysis of this compound Isomers (Illustrative)

This protocol provides a general framework for LC-MS/MS analysis.

1. Sample Preparation (from a Pharmaceutical Formulation)

  • Accurately weigh a portion of the powdered formulation and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Vortex and sonicate to ensure complete dissolution.

  • Centrifuge to pellet any excipients.

  • Dilute the supernatant to the desired concentration range with the initial mobile phase.

  • Add an internal standard.

2. LC-MS/MS Conditions

  • LC Column: Chiral stationary phase for enantiomer separation or a standard C18 column for structural isomer separation.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Detector: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Quantitative Data Summary

The following tables provide example quantitative data based on the analysis of similar short-chain halogenated acids and other carboxylic acids. Actual performance characteristics should be determined during method validation for this compound.

Table 1: Example GC-MS Method Performance for Chlorinated Short-Chain Acids

ParameterValue
Limit of Detection (LOD)1-10 ng/mL
Limit of Quantification (LOQ)5-30 ng/mL
Linear Range10-1000 ng/mL
Recovery85-110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Table 2: Example LC-MS/MS Method Performance for Carboxylic Acids in Plasma

ParameterValue
Limit of Detection (LOD)0.5-5 ng/mL
Limit of Quantification (LOQ)2-15 ng/mL
Linear Range5-500 ng/mL
Recovery90-105%
Intra-day Precision (%RSD)< 8%
Inter-day Precision (%RSD)< 12%

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Solvent dry->reconstitute add_reagent Add Derivatizing Agent (e.g., BSTFA) reconstitute->add_reagent react Heat to React add_reagent->react inject Inject into GC-MS react->inject separate Chiral GC Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for Chiral GC-MS Analysis of this compound.

troubleshooting_logic cluster_gc GC-Specific Checks cluster_lc LC-Specific Checks cluster_common Common Issues start Poor Peak Resolution? check_temp Optimize Oven Temperature Program start->check_temp GC check_mobile_phase Optimize Mobile Phase Composition start->check_mobile_phase LC check_column_gc Verify Chiral Column Integrity & Type check_temp->check_column_gc check_derivatization Ensure Complete Derivatization check_column_gc->check_derivatization check_sample_prep Review Sample Preparation for Interferences check_derivatization->check_sample_prep check_column_lc Screen Different Chiral Columns check_mobile_phase->check_column_lc check_flow_rate Test Lower Flow Rates check_column_lc->check_flow_rate check_flow_rate->check_sample_prep check_instrument Check for System Leaks or Contamination check_sample_prep->check_instrument end Resolution Improved check_instrument->end

Caption: Troubleshooting Logic for Poor Chiral Resolution.

References

Technical Support Center: Efficient Synthesis of 3-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 3-Chlorobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound?

A1: The synthesis of this compound, a chlorinated carboxylic acid, typically involves the chlorination of butyric acid or its derivatives.[1][2] Key catalytic approaches include:

  • Radical Chlorination: This method often employs radical initiators and chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The catalyst's role is to facilitate the formation of chlorine radicals, which then abstract a hydrogen atom from the butyric acid backbone. Selectivity for the 3-position can be a challenge.

  • Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be used to activate the substrate or the chlorinating agent.[3]

  • Heteropolyacid Catalysis: Certain heteropolyacids, like phosphotungstic acid or silicotungstic acid, have been shown to be effective catalysts for the synthesis of other chlorobutyric acid isomers and may be applicable here.[4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I address them?

A2: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inefficient Catalyst Activity: The chosen catalyst may not be optimal for the reaction conditions. Consider screening different catalysts or increasing the catalyst loading.

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in both reaction rate and selectivity. Experiment with a range of temperatures to find the optimal balance.

  • Presence of Inhibitors: Water and other impurities can deactivate the catalyst or interfere with the reaction. Ensure all reactants and solvents are anhydrous.[3]

  • Side Reactions: The formation of byproducts, such as other constitutional isomers (e.g., 2-chlorobutyric acid and 4-chlorobutyric acid), can significantly reduce the yield of the desired product.[5]

Q3: I am observing significant side product formation, particularly 2-chlorobutyric acid. How can I improve the selectivity for the 3-position?

A3: Achieving high regioselectivity is a common challenge in the chlorination of butyric acid. The formation of 2-chlorobutyric acid is often favored under certain conditions, such as in the Hell-Volhard-Zelinsky reaction.[6] To enhance the selectivity for this compound:

  • Catalyst Selection: The choice of catalyst is critical. Some catalysts may inherently favor chlorination at the beta-position (C-3) over the alpha-position (C-2).

  • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the chlorinating agent. Lower temperatures may favor the desired isomer.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block the more reactive alpha-position, directing chlorination to the beta-position.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive or insufficient catalyst.2. Low reaction temperature.3. Presence of inhibitors (e.g., water).1. Verify catalyst activity and consider increasing catalyst loading.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure all reagents and solvents are anhydrous.
Low Selectivity / High Impurity Profile 1. Suboptimal reaction temperature.2. Incorrect stoichiometry.3. Inappropriate catalyst.1. Screen a range of reaction temperatures.2. Optimize the molar ratio of butyric acid to the chlorinating agent.3. Screen alternative catalysts known for higher regioselectivity.
Catalyst Deactivation 1. Presence of water in the reaction mixture.2. Air sensitivity of the catalyst.1. Thoroughly dry all glassware and use anhydrous solvents.2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Reproducibility 1. Inconsistent quality of reagents.2. Variations in reaction setup or conditions.1. Use reagents from the same batch for a series of experiments.2. Ensure consistent stirring speed, heating, and reaction time.

Catalyst Performance Comparison

The following table provides illustrative data for different catalyst systems in the synthesis of this compound. Note that optimal conditions may vary.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Selectivity (%) (3-chloro isomer)Notes
SO₂Cl₂ / AIBN (Radical Initiator)2-560-804-850-7040-60Selectivity can be poor, leading to a mixture of isomers.
ZnCl₂ / SO₂Cl₂5-1050-706-1260-7550-70Lewis acid may enhance selectivity towards the 3-position.
Phosphotungstic Acid / HCl1-525-402-4HighPotentially highBased on synthesis of 4-chlorobutyric acid; may be adaptable.[4]
Butyric Anhydride / Cl₂N/A955HighLowThis system favors the formation of 2-chlorobutyric acid.[5]

Experimental Protocols

General Protocol for Catalytic Chlorination of Butyric Acid

Materials:

  • Butyric acid

  • Chlorinating agent (e.g., sulfuryl chloride)

  • Catalyst (e.g., ZnCl₂)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add butyric acid and the anhydrous solvent under an inert atmosphere.

  • Catalyst Addition: Add the selected catalyst to the reaction mixture.

  • Reagent Addition: Slowly add the chlorinating agent dropwise from the dropping funnel to the stirred solution at the desired temperature. Maintain the temperature with a suitable bath.

  • Reaction: Stir the reaction mixture at the optimal temperature for the specified time. Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to isolate the this compound.

Workflow and Logic Diagrams

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Synthesis A Define Synthesis Goals (Yield, Selectivity, Cost) B Literature Review & Catalyst Screening A->B C Select Catalyst Candidates (e.g., Lewis Acids, Radical Initiators) B->C D Initial Small-Scale Experiments C->D E Analyze Results (Yield, Purity, Selectivity) D->E F Optimization of Reaction Conditions (Temp, Time, Conc.) E->F Iterative Process G Scale-Up Studies E->G Proceed if successful F->D Refine H Final Catalyst Selection G->H

Caption: Catalyst selection workflow for synthesizing this compound.

References

Navigating the Distillation of 3-Chlorobutyric Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of 3-chlorobutyric acid via distillation presents a significant challenge due to its thermal instability. This technical support center provides troubleshooting guidance and frequently asked questions to ensure a successful and safe purification process, minimizing thermal decomposition and maximizing product purity.

The primary thermal decomposition pathway for this compound is the elimination of hydrogen chloride (HCl), a common route for chlorinated organic compounds.[1] This dehydrochlorination can lead to the formation of unsaturated byproducts and discoloration of the distillate, compromising the purity and yield of the final product.[2] Careful control of distillation parameters is therefore paramount.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

Issue Potential Cause Recommended Action
Yellowing of Distillate Thermal decomposition leading to the formation of conjugated double bonds and potential anhydride formation.[2]Lower the distillation temperature: Operate at the lowest feasible pressure to reduce the boiling point. • Use a stabilizer: Consider adding a small amount of a stabilizer like phosphoric acid in combination with a phenolic antioxidant (e.g., 2,6-di-t-butyl-p-cresol).[2] • Ensure a leak-free system: Air leaks can promote oxidation and discoloration.
Low Yield Decomposition: Significant loss of material due to thermal degradation. • Incomplete distillation: Not all the product has been distilled over.Optimize distillation conditions: Use a high vacuum and a precisely controlled heating mantle. • Monitor the distillation progress: Ensure the collection of all fractions until the temperature begins to drop or the distillation rate significantly slows.
Pressure Fluctuations Bumping of the liquid: Uneven boiling in the distillation flask. • Leaks in the vacuum system: Poorly sealed joints or cracks in the glassware.Use a magnetic stir bar: Ensure vigorous and constant stirring to prevent bumping. Boiling chips are not effective under vacuum.[3] • Check all connections: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Inspect tubing and glassware for any defects.
Product Contamination Co-distillation of impurities: Impurities with similar boiling points distilling with the product. • Decomposition products: Presence of unsaturated acids or other byproducts in the distillate.Use a fractionating column: For higher purity, a short path distillation head or a packed column can improve separation. • Employ stabilizers: As mentioned above, stabilizers can minimize the formation of decomposition-related impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for this compound?

A1: Vacuum distillation is the required method for purifying this compound.[4][5] This technique lowers the boiling point of the compound, thereby reducing the risk of thermal decomposition.[3][4]

Q2: What are the optimal distillation conditions for this compound?

A2: The boiling point of this compound is reported to be 90-92°C at a pressure of 12 mm Hg. It is recommended to maintain the distillation pot temperature as close to this boiling point as possible to minimize decomposition.

Q3: What are the signs of thermal decomposition during distillation?

A3: The most common signs are a yellow to brown discoloration of the liquid in the distillation pot and the distillate, the evolution of acidic fumes (HCl), and a decrease in the pH of any condensed vapors.[2]

Q4: Can I use boiling chips for vacuum distillation?

A4: No, boiling chips are not effective under vacuum as the trapped air that creates the boiling action is removed. A magnetic stir bar must be used to ensure smooth boiling and prevent bumping.[3]

Q5: What stabilizers can be used to prevent the decomposition of this compound?

A5: While specific studies on this compound are limited, for analogous chlorinated organic acids, a combination of an acid scavenger and an antioxidant has proven effective.[2] Consider adding a small quantity (e.g., 0.1 mol%) of a non-volatile acid like phosphoric acid to neutralize any formed HCl, and a phenolic antioxidant such as 2,6-di-t-butyl-p-cresol to inhibit radical-induced degradation.[2] Organic compounds containing a purine ring have also been suggested as general stabilizers for unstable organic compounds.[6]

Q6: How should I handle the product after distillation?

A6: this compound is corrosive and moisture-sensitive. It should be stored in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

Experimental Protocols

1. Vacuum Distillation Setup

A standard vacuum distillation apparatus should be assembled. Key components include a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source (vacuum pump or water aspirator). All ground glass joints must be lightly greased with a suitable vacuum grease to ensure a good seal. A cold trap should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

2. Distillation Procedure

  • Charge the round-bottom flask with the crude this compound and a magnetic stir bar. If using, add the recommended stabilizer(s) at this stage.

  • Assemble the distillation apparatus, ensuring all connections are secure.

  • Begin stirring the solution.

  • Slowly apply the vacuum to the system.

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point and pressure.

  • Monitor the temperature and pressure throughout the distillation. Any significant deviation may indicate a problem.

  • Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizing the Process and Logic

To aid in understanding the experimental workflow and the logic behind troubleshooting, the following diagrams are provided.

ExperimentalWorkflow Experimental Workflow for Distillation prep Preparation of Crude This compound setup Assemble Vacuum Distillation Apparatus prep->setup stabilizer Add Stabilizer(s) (Optional) setup->stabilizer distill Perform Vacuum Distillation stabilizer->distill analyze Analyze Purity of Distilled Product distill->analyze store Store Purified Product analyze->store TroubleshootingLogic Troubleshooting Logic for Distillation Issues issue Distillation Issue (e.g., Discoloration, Low Yield) check_temp Verify Distillation Temperature issue->check_temp check_pressure Verify System Pressure issue->check_pressure check_stirring Ensure Proper Stirring issue->check_stirring check_leaks Inspect for System Leaks issue->check_leaks add_stabilizer Consider Adding a Stabilizer check_temp->add_stabilizer optimize Optimize Distillation Conditions check_pressure->optimize check_stirring->optimize check_leaks->optimize add_stabilizer->optimize

References

Validation & Comparative

A Comparative Guide to Substitution Reactions: 3-Chlorobutyric Acid vs. 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, selecting the appropriate starting material is critical for optimizing reaction efficiency and yield. This guide provides an objective comparison of 3-chlorobutyric acid and 3-bromobutyric acid, focusing on their performance in nucleophilic substitution reactions. The analysis is grounded in fundamental chemical principles and supported by established experimental methodologies.

Executive Summary: Reactivity at a Glance

In nucleophilic substitution reactions, the primary factor differentiating the reactivity of 3-bromobutyric acid from this compound is the nature of the halogen atom, which functions as the leaving group. Based on well-established principles of physical organic chemistry, 3-bromobutyric acid is the more reactive compound .

The underlying reason for this is the superior ability of the bromide ion (Br⁻) to act as a leaving group compared to the chloride ion (Cl⁻). This is due to bromide's lower basicity, greater size, and higher polarizability, which allow it to stabilize the negative charge more effectively after departing from the carbon skeleton.[1][2] Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, leading to a lower activation energy and a faster reaction rate for the bromo-analog in both Sₙ1 and Sₙ2 pathways.[3][4]

Theoretical Comparison of Reactivity

The rate of a nucleophilic substitution reaction is critically dependent on three main factors: the substrate, the nucleophile, and the leaving group. When comparing 3-chloro- and 3-bromobutyric acid, the substrate's carbon framework and the nucleophile can be held constant, isolating the leaving group's effect as the key variable.

Leaving Group Ability: A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.[5] The stability of the halide ions increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is attributed to:

  • Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning Br⁻ is a weaker base than Cl⁻.[1]

  • Size and Polarizability: The bromide ion is larger and its electron cloud is more polarizable than chloride's.[2] This allows it to better distribute the negative charge as it departs, stabilizing the transition state of the reaction.[2]

  • Bond Strength: The carbon-chlorine (C-Cl) bond is stronger and requires more energy to break than the carbon-bromine (C-Br) bond.[4]

Therefore, in any substitution reaction, 3-bromobutyric acid possesses the intrinsically better leaving group, predisposing it to react more rapidly than this compound.

Data Presentation: Comparative Properties and Reactivity

PropertyThis compound3-Bromobutyric AcidJustification
Molecular Formula C₄H₇ClO₂C₄H₇BrO₂The only difference is the halogen atom.
Molecular Weight 122.55 g/mol 167.00 g/mol Bromine is heavier than chlorine.
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)The halogen atom at position 3.
Leaving Group Ability GoodExcellentBr⁻ is a weaker base and more stable anion than Cl⁻.[1][3]
C-X Bond Strength StrongerWeakerThe C-Cl bond is thermodynamically more stable than the C-Br bond.[4]
Expected Reaction Rate SlowerFasterThe weaker C-Br bond and superior stability of the Br⁻ leaving group result in a lower activation energy for substitution.[4]
Illustrative Relative Rate 1~10 - 50Note: This is an estimated range for illustrative purposes based on typical relative rates of secondary alkyl chlorides vs. bromides in Sₙ2 reactions. The exact value depends on the specific nucleophile and solvent.

Reaction Mechanisms: Sₙ1 vs. Sₙ2 Pathways

Both 3-chloro- and 3-bromobutyric acid are secondary (2°) halides. This structure allows them to undergo substitution by either the Sₙ1 or Sₙ2 mechanism, with the operative pathway being determined by the reaction conditions.[6]

  • Sₙ2 (Bimolecular): Favored by strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, OH⁻) and polar aprotic solvents (e.g., acetone, DMSO). The reaction occurs in a single, concerted step.[7]

  • Sₙ1 (Unimolecular): Favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., water, ethanol). The reaction proceeds through a carbocation intermediate.[8]

Critically, 3-bromobutyric acid will react faster than this compound regardless of the mechanism .

  • In an Sₙ2 reaction , the rate-determining step involves the simultaneous attack of the nucleophile and departure of the leaving group. The more stable Br⁻ leaving group facilitates a lower-energy transition state.[7]

  • In an Sₙ1 reaction , the rate-determining step is the formation of the secondary carbocation, which requires the breaking of the C-X bond. The weaker C-Br bond breaks more readily, leading to faster carbocation formation.[8]

G cluster_start Reaction System cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway start Substrate (3-Halobutyric Acid) + Nucleophile in Solvent sn2 Sₙ2 Mechanism (Concerted) start->sn2 Bimolecular Rate = k[Substrate][Nu⁻] sn1 Sₙ1 Mechanism (Carbocation Intermediate) start->sn1 Unimolecular Rate = k[Substrate] sn2_factors Favored by: - Strong Nucleophile - Polar Aprotic Solvent - High [Nu⁻] product Substitution Product (e.g., 3-Hydroxybutyric Acid) sn2->product sn1_factors Favored by: - Weak Nucleophile (Solvolysis) - Polar Protic Solvent - Stabilized Carbocation sn1->product G A 1. Reagent Preparation (3-Halobutyric Acid, NaOH, HCl) B 2. Reaction Setup (Mix reactants, begin heating/reflux) A->B C 3. Aliquot Sampling (Withdraw sample at time t) B->C D 4. Quenching (Add aliquot to excess HCl in ice bath) C->D E 5. Titration (Determine unreacted NaOH) D->E F 6. Repeat Sampling (For multiple time points) E->F G 7. Data Analysis (Calculate rate constant k) E->G F->C Next time interval

References

Spectroscopic Differentiation of Chlorobutyric Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Chlorobutyric acid, a versatile building block in organic synthesis, exists as three structural isomers: 2-chlorobutanoic acid, 3-chlorobutanoic acid, and 4-chlorobutanoic acid. Distinguishing between these isomers is essential for ensuring the correct regiochemistry in subsequent synthetic steps and for the final purity of the target molecule. This guide provides a comprehensive comparison of the spectroscopic differences between these three isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to facilitate the replication of these analytical methods.

Comparative Spectroscopic Data

The key to differentiating the chlorobutyric acid isomers lies in how the position of the chlorine atom influences the electronic environment of the neighboring protons and carbons, as well as the molecule's vibrational modes and fragmentation patterns. The following tables summarize the key spectroscopic data for each isomer.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy is a powerful tool for distinguishing these isomers. The chemical shift of the proton(s) on the carbon bearing the chlorine atom (the α-proton) is a key diagnostic feature. In 2-chlorobutanoic acid, this proton is adjacent to the electron-withdrawing carboxylic acid group, resulting in a significant downfield shift. As the chlorine atom moves further from the carboxylic acid, the chemical shifts of the protons on the chlorinated carbon move upfield.

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Chlorobutanoic Acid -CH (Cl)COOH~4.29Triplet7.2
-CH ₂CH(Cl)-~2.05Multiplet7.2, 7.4
-CH~1.09Triplet7.4
-COOH ~11.5Singlet (broad)-
3-Chlorobutanoic Acid -CH (Cl)CH₃~4.4Multiplet-
-CH ₂COOH~2.8Doublet of doublets-
-CH~1.6Doublet-
-COOH ~11.0Singlet (broad)-
4-Chlorobutanoic Acid -CH ₂Cl~3.62Triplet6.4
-CH ₂CH₂Cl~2.11Quintet6.4, 7.3
-CH ₂COOH~2.56Triplet7.3
-COOH ~11.8Singlet (broad)-
¹³C NMR Spectroscopy Data

Carbon NMR provides complementary information. The carbon atom attached to the chlorine atom exhibits a characteristic chemical shift. The position of this signal, along with the shifts of the other carbon atoms in the chain, allows for unambiguous identification of the isomer.

IsomerCarbon AssignmentChemical Shift (δ, ppm)
2-Chlorobutanoic Acid C OOH~174
-C H(Cl)-~57
-C H₂-~28
-C H₃~11
3-Chlorobutanoic Acid C OOH~176
-C H₂-~44
-C H(Cl)-~53
-C H₃~23
4-Chlorobutanoic Acid C OOH~178
-C H₂-~31
-C H₂-~27
-C H₂Cl~44
Infrared (IR) Spectroscopy Data

The IR spectra of all three isomers are dominated by the characteristic absorptions of the carboxylic acid group: a very broad O-H stretch and a strong C=O stretch. Subtle differences in the C-Cl stretching region and the fingerprint region can be used for differentiation, although these may be less pronounced than the differences observed in NMR spectra.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
2-Chlorobutanoic Acid ~3100 (broad)~1720~780
3-Chlorobutanoic Acid ~3100 (broad)~1715~730
4-Chlorobutanoic Acid ~3100 (broad)~1710~650
Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) leads to characteristic fragmentation patterns for each isomer. The molecular ion peak (M⁺) will be observed at m/z 122 and an M+2 peak at m/z 124 (due to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak. The key differences lie in the relative abundances of the fragment ions.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structure
2-Chlorobutanoic Acid 122/12477 ([M-COOH]⁺), 93/95 ([M-C₂H₅]⁺), 41 (C₃H₅⁺)
3-Chlorobutanoic Acid 122/12463/65 ([C₂H₄Cl]⁺), 59 ([CH₂COOH]⁺)
4-Chlorobutanoic Acid 122/12487 ([M-Cl]⁺), 73 ([C₃H₅O₂]⁺), 49/51 ([CH₂Cl]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of chlorobutyric acid isomers. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the chlorobutyric acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

2. Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample holder (KBr plates or ATR crystal) should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For volatile samples, direct injection or a gas chromatography (GC) inlet can be used.

  • For less volatile samples, direct infusion via a syringe pump into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may be employed.

2. Ionization and Analysis (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Mass Range: m/z 30-200.

3. Data Acquisition:

  • Acquire spectra in full scan mode to identify the molecular ion and major fragment ions.

Experimental Workflow

The logical flow for the spectroscopic identification of an unknown chlorobutyric acid isomer is outlined below.

experimental_workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Identification Unknown_Sample Unknown Chlorobutyric Acid Isomer H_NMR ¹H NMR Spectroscopy Unknown_Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Unknown_Sample->C_NMR IR IR Spectroscopy Unknown_Sample->IR MS Mass Spectrometry Unknown_Sample->MS Analyze_H_NMR Analyze Chemical Shifts & Coupling Patterns H_NMR->Analyze_H_NMR Analyze_C_NMR Analyze Carbon Chemical Shifts C_NMR->Analyze_C_NMR Analyze_IR Analyze Functional Group & C-Cl Regions IR->Analyze_IR Analyze_MS Analyze Molecular Ion & Fragmentation MS->Analyze_MS Compare_Data Compare with Reference Data Analyze_H_NMR->Compare_Data Analyze_C_NMR->Compare_Data Analyze_IR->Compare_Data Analyze_MS->Compare_Data Identify_Isomer Identify Isomer (2-, 3-, or 4-chlorobutanoic acid) Compare_Data->Identify_Isomer

Caption: Workflow for the spectroscopic identification of chlorobutyric acid isomers.

Validating the Purity of 3-Chlorobutyric Acid: A Comparative Guide to Titration and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates like 3-Chlorobutyric acid is paramount to ensure the integrity and quality of final products. This guide provides a comprehensive comparison of two common analytical techniques for purity validation: the classical acid-base titration method and the instrumental technique of Gas Chromatography (GC). Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to assist in selecting the most appropriate method for specific analytical needs.

Introduction to Purity Assessment Methods

Acid-Base Titration is a well-established, quantitative analytical method that relies on the neutralization reaction between an acid and a base. It is a cost-effective and relatively simple technique for determining the total acidic content of a sample. The purity of this compound is calculated based on the amount of a standardized basic solution required to neutralize a known quantity of the acid.

Gas Chromatography (GC) is a powerful chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. For carboxylic acids like this compound, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. GC offers high sensitivity and specificity, allowing for the separation and quantification of the main component from its impurities.

Experimental Protocols

Purity Determination by Acid-Base Titration

This protocol outlines the determination of this compound purity by titration with a standardized sodium hydroxide solution.

1. Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (neutralized)

  • Deionized water

  • Analytical balance

  • Buret (50 mL)

  • Pipettes

  • Erlenmeyer flasks (250 mL)

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
  • Dissolution: Add 50 mL of neutralized ethanol to dissolve the sample. If the sample does not dissolve completely, gentle warming may be applied.
  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.
  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the buret until the endpoint is reached. The endpoint is indicated by the first persistent faint pink color.[1]
  • Record Volume: Record the volume of NaOH solution consumed.
  • Blank Titration: Perform a blank titration using the same volume of neutralized ethanol and indicator to account for any acidity in the solvent.
  • Calculation: Calculate the purity of this compound using the following formula:

Purity Determination by Gas Chromatography (GC)

This protocol describes the purity determination of this compound using GC with a Flame Ionization Detector (FID) after a derivatization step.

1. Materials and Reagents:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatization agent

  • Dichloromethane (DCM), analytical grade

  • Internal Standard (e.g., Tetradecane)

  • GC vials with inserts

  • Autosampler

2. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in dichloromethane at a known concentration.
  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in dichloromethane to a specific concentration. Add the internal standard to this solution.
  • Derivatization: In a GC vial, mix 100 µL of the sample or standard solution with 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization to the trimethylsilyl ester.
  • GC Analysis: Inject 1 µL of the derivatized solution into the GC system.

3. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 300°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Mode: Split (e.g., 20:1)

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.
  • Calculate the area ratio of the this compound peak to the internal standard peak.
  • Determine the purity of the sample by comparing the area ratio of the sample to that of the standard of known concentration (area percent normalization can also be used for a semi-quantitative assessment).

Method Comparison

The choice between titration and GC for purity validation depends on several factors, including the required specificity, sensitivity, and the nature of potential impurities.

FeatureAcid-Base TitrationGas Chromatography (GC)
Principle Neutralization reactionSeparation based on volatility and column interaction
Specificity Low. Titrates total acidity, including any acidic impurities.High. Separates this compound from impurities.
Sensitivity ModerateHigh (LOD in the µg/L to pg range with appropriate detectors).[2][3][4]
Accuracy High, provided there are no interfering acidic or basic impurities.High, with proper calibration.
Precision High (RSD < 1%).High (RSD < 2%).
Sample Throughput Relatively fast for single samples.Slower due to derivatization and run time, but amenable to automation.
Cost Low (basic laboratory equipment).High (instrumentation and maintenance costs).
Impurity Profiling Not possible.Provides information on the presence and quantity of volatile impurities.

Data Presentation

Table 1: Hypothetical Purity Determination of this compound

Sample IDTitration Purity (%)GC Purity (%) (Area Normalization)
Batch A98.598.2
Batch B99.299.1
Batch C97.897.5

Table 2: Performance Characteristics of Titration and GC for Carboxylic Acid Analysis

ParameterAcid-Base TitrationGas Chromatography (GC)
Typical Accuracy 99.0 - 101.0%98.0 - 102.0%
Typical Precision (RSD) < 1%< 2%
Limit of Detection (LOD) mg rangeµg/L to pg range.[2][3][4]
Limit of Quantification (LOQ) mg rangeµg/L to pg range

Discussion on Specificity and Potential Impurities

The synthesis of this compound can potentially lead to the formation of isomeric impurities, such as 2-chlorobutyric acid and 4-chlorobutyric acid, as well as unreacted starting materials.[5]

  • Titration: This method will quantify the total acidity of the sample. If acidic impurities like other chlorobutyric acid isomers are present, titration will yield a higher purity value than the actual content of this compound.

  • Gas Chromatography: A well-developed GC method can separate different isomers and other volatile impurities, providing a more accurate assessment of the purity of this compound. The chromatogram will show distinct peaks for each component, allowing for their individual quantification.

Visualizing the Workflow

ValidationWorkflow cluster_titration Titration Workflow cluster_gc GC Workflow cluster_comparison Method Comparison T1 Weigh Sample T2 Dissolve in Solvent T1->T2 T3 Add Indicator T2->T3 T4 Titrate with Standardized Base T3->T4 T5 Determine Endpoint T4->T5 T6 Calculate Purity T5->T6 C1 Evaluate Specificity, Sensitivity, and Cost T6->C1 G1 Prepare Sample and Internal Standard G2 Derivatization G1->G2 G3 Inject into GC G2->G3 G4 Separation and Detection G3->G4 G5 Data Analysis G4->G5 G6 Calculate Purity G5->G6 G6->C1 C2 Select Appropriate Method C1->C2

Caption: Comparative workflow for purity validation of this compound.

Conclusion

Both acid-base titration and gas chromatography are valuable techniques for the purity assessment of this compound.

  • Titration is a rapid, cost-effective, and precise method for determining the total acid content. It is well-suited for routine quality control of established processes where the impurity profile is well-characterized and known to be free of other acidic components.

  • Gas Chromatography offers superior specificity and sensitivity, making it the preferred method when a detailed impurity profile is required or when the presence of isomeric or other volatile impurities is suspected. The requirement for derivatization adds a step to the sample preparation process but provides a more accurate and comprehensive purity assessment.

The choice of method should be guided by the specific analytical requirements, including the need for impurity profiling, the available instrumentation, and the stage of the drug development process.

References

Quantitative Analysis of 3-Chlorobutyric Acid: A Comparative Guide to qNMR, HPLC, and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Chlorobutyric acid, a key intermediate in various synthetic processes, is crucial for ensuring product quality and process control. This guide provides a comprehensive comparison of three powerful analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most suitable method for their specific needs.

Methodology Comparison

The choice of an analytical technique for the quantitative analysis of this compound depends on several factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix.

  • Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[2] For this compound, the protons on the molecule will produce distinct signals that can be integrated and compared to a certified internal standard.

  • High-Performance Liquid Chromatography (HPLC) is a widely used separation technique. For a carboxylic acid like this compound, which lacks a strong chromophore, derivatization is often employed to enhance UV detection, or alternative detectors like refractive index (RI) or mass spectrometry (MS) can be used.[3][4] Reversed-phase chromatography is a common approach for separating such polar compounds.[5]

  • Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile or semi-volatile compounds. Due to the low volatility and polar nature of carboxylic acids, derivatization is typically required to convert this compound into a more volatile ester, making it amenable to GC analysis.[6][7]

The following table summarizes the key performance characteristics of each technique for the assay of this compound.

Table 1: Comparison of Quantitative Performance Data for this compound Assay

ParameterQuantitative NMR (qNMR)HPLC-UV (with derivatization)GC-FID/MS (with derivatization)
Principle Non-destructive analysis based on nuclear spin properties in a magnetic field.[8]Separation based on polarity, with detection by UV absorbance after derivatization.[8]Separation based on volatility and polarity, with detection by flame ionization or mass spectrometry.[8]
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 1%< 2%< 5%
Limit of Detection (LOD) ~5 µM[8]~0.1 - 1 µg/mL[8]~0.05 ppm (for similar compounds)[7]
Limit of Quantification (LOQ) ~15 µM~0.5 - 5 µg/mL~0.1 ppm (for similar compounds)
Sample Preparation Simple dissolution with an internal standard.Derivatization, dilution, and filtration may be required.[9]Derivatization and extraction are typically necessary.[6]
Analysis Time per Sample < 30 minutes[9]20 - 40 minutes30 - 60 minutes
Need for Analyte-Specific Reference Standard No[1]YesYes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative NMR (qNMR) Protocol

This protocol outlines the use of an internal standard for the quantification of this compound.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., Deuterium oxide - D₂O)

  • NMR tubes (5 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of D₂O to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Add a precise volume of the internal standard stock solution to the vial.

    • Add a precise volume of D₂O to dissolve the sample completely.

    • Vortex the mixture to ensure homogeneity.

    • Transfer an appropriate volume (e.g., 600 µL) of the final solution into an NMR tube.[10]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for full magnetization recovery between pulses.[2]

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.[11]

    • Integrate the well-resolved signals corresponding to the this compound (e.g., the methine proton -CH(Cl)-) and the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • IS = Internal Standard

HPLC Protocol

This protocol involves pre-column derivatization for UV detection.

Materials:

  • This compound sample and reference standard

  • Derivatization reagent (e.g., 2-nitrophenylhydrazine hydrochloride)[4]

  • Coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride - EDC)[4]

  • Organic base (e.g., pyridine or N,N-diisopropylethylamine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase pH adjustment)[5]

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh the this compound sample and dissolve it in the same solvent.

  • Derivatization:

    • To an aliquot of each standard and sample solution, add the derivatization reagent, coupling agent, and organic base.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-3 hours).[4]

    • The reaction mixture is then used for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).[5]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at a wavelength appropriate for the derivative (e.g., near 400 nm for nitro-substituted phenylhydrazine derivatives).[4]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

GC Protocol

This protocol involves derivatization to form a volatile ester.

Materials:

  • This compound sample and reference standard

  • Derivatization reagent (e.g., Pentafluorobenzyl bromide - PFBBr)[6]

  • Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate)

  • Organic solvent (e.g., dichloromethane)

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC column (e.g., 5% phenyl polysiloxane)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh the this compound sample and dissolve it in the same solvent.

  • Derivatization:

    • To an aliquot of each standard and sample solution, add an aqueous solution of a base (e.g., sodium bicarbonate), the phase-transfer catalyst, and the derivatizing reagent in an organic solvent.

    • Shake the mixture vigorously for a specified time to allow for the esterification reaction to occur.

    • Separate the organic layer containing the derivatized analyte.

  • GC Analysis:

    • Column: 5% phenyl polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature (FID): 300 °C

    • Injection Mode: Split

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Accurately weigh This compound sample dissolve Dissolve sample and IS in deuterated solvent (D₂O) weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (e.g., 400 MHz) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate analyte and IS signals processing->integration calculation Calculate concentration using the established formula integration->calculation result Final Assay Value calculation->result

Caption: Experimental workflow for the qNMR assay of this compound.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_prep Simple Dissolution with Internal Standard qnmr_acq ¹H NMR Spectroscopy qnmr_prep->qnmr_acq qnmr_quant Direct Quantification (No Calibration Curve) qnmr_acq->qnmr_quant end Final Assay Value qnmr_quant->end hplc_prep Derivatization (for UV detection) hplc_sep Chromatographic Separation hplc_prep->hplc_sep hplc_quant Quantification via Calibration Curve hplc_sep->hplc_quant hplc_quant->end gc_prep Derivatization (to increase volatility) gc_sep Chromatographic Separation gc_prep->gc_sep gc_quant Quantification via Calibration Curve gc_sep->gc_quant gc_quant->end start Assay of This compound start->qnmr_prep start->hplc_prep start->gc_prep

Caption: Logical workflow comparison of qNMR, HPLC, and GC methods.

References

Comparative Guide to Analytical Method Validation for 3-Chlorobutyric Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Chlorobutyric acid in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations. While a specific, publicly available, fully validated method for this compound with a complete quantitative dataset was not identified, this document outlines two primary analytical approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established and validated methods for structurally similar short-chain fatty acids (SCFAs) and their derivatives. The performance data presented is derived from these analogous methods and serves as a reliable benchmark for the expected validation parameters for a this compound assay.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a derivatization step is essential to improve its chromatographic properties and achieve sensitive detection.

Experimental Protocol: GC-MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample matrix (e.g., plasma, homogenized soil extract), add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar chlorinated fatty acid).

    • Acidify the sample to a pH of 2-3 with hydrochloric acid to protonate the carboxylic acid group.

    • Perform liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether) and vortexing for 5 minutes.

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative and the internal standard.

Projected Performance Data (based on similar analytes)
Validation ParameterProjected Performance for this compound (GC-MS)
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and may allow for the analysis of this compound with or without derivatization. Direct analysis can simplify sample preparation, while derivatization can enhance retention on reversed-phase columns and improve ionization efficiency.

Experimental Protocol: LC-MS/MS (Direct Analysis)
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of a liquid sample (e.g., serum, urine), add an internal standard.

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 2 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection. For very complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: A column suitable for polar compounds, such as a porous graphitic carbon (PGC) column (e.g., Thermo Scientific Hypercarb, 50 mm x 2.1 mm, 3 µm) or a mixed-mode column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to retain and elute the analyte (e.g., 5% B held for 1 min, ramped to 95% B over 5 min, held for 2 min, and re-equilibrated).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., Curtain Gas: 30 psi, IonSpray Voltage: -4500 V, Temperature: 500°C).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring at least two specific precursor-to-product ion transitions for this compound and its internal standard.

Projected Performance Data (based on similar analytes)
Validation ParameterProjected Performance for this compound (LC-MS/MS)
Linearity Range 0.01 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.001 - 0.005 µg/mL
Limit of Quantification (LOQ) 0.005 - 0.01 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Method Comparison

FeatureGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Sensitivity Good, but can be limited by derivatization efficiency and background.Excellent, often superior to GC-MS for polar compounds.
Specificity High, especially with high-resolution MS.Very high due to MRM transitions.
Sample Throughput Lower, due to the additional derivatization step.Higher, with simpler sample preparation.
Robustness Can be affected by the stability of derivatives and inlet activity.Generally very robust, but matrix effects can be a concern.
Cost Instrument cost is generally lower.Higher initial instrument cost.
Applicability Well-suited for a wide range of volatile and semi-volatile compounds.Ideal for polar, non-volatile, and thermally labile compounds.

Visualized Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH 2-3) Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Deriv Add BSTFA & Heat Evaporate->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing GCMS->Data

GC-MS with Derivatization Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing LCMS->Data

LC-MS/MS Direct Analysis Workflow

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, including the matrix complexity, required sensitivity, available instrumentation, and desired sample throughput.

  • LC-MS/MS is generally the preferred method for its superior sensitivity, higher throughput, and the ability to analyze the compound without derivatization, which simplifies the workflow and reduces potential sources of error.

  • GC-MS remains a viable and cost-effective alternative. With a well-optimized derivatization and cleanup procedure, it can provide reliable and accurate quantification.

For any chosen method, a full in-house validation according to international guidelines (e.g., ICH Q2(R1) or FDA guidance) is mandatory to ensure the reliability and accuracy of the data for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and establishing the limits of detection and quantification in the specific matrix of interest.

A Guide to Investigating the Biological Activity of 3-Chlorobutyric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Enantioselectivity in Biological Systems

In the realm of pharmacology and biochemistry, the three-dimensional structure of a molecule is paramount to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural difference can lead to significantly varied interactions with biological targets such as enzymes and receptors. While one enantiomer of a chiral drug may exhibit the desired therapeutic effect, the other, often termed the "distomer," could be inactive, less active, or even responsible for undesirable side effects. Therefore, the separate investigation of each enantiomer's biological activity is a cornerstone of modern drug development and chemical biology research.

This guide provides a framework for approaching the study of the biological activity of the enantiomers of 3-Chlorobutyric acid, a topic for which specific comparative data is not yet readily available in public scientific literature. The principles and methodologies outlined here are based on established practices in the field and are illustrated with examples of other chiral molecules.

Hypothetical Comparison of this compound Enantiomer Activity

While specific data for this compound enantiomers is lacking, we can hypothesize potential differences in their biological activity based on the behavior of structurally similar compounds. For instance, the introduction of a chlorine atom can alter the electronic and steric properties of a molecule, potentially influencing its binding affinity to biological targets. It is plausible that the (R)- and (S)-enantiomers of this compound could exhibit differential effects on various cellular processes.

To elucidate these potential differences, a systematic investigation is required. Below is a summary of the types of quantitative data that would be essential for a comprehensive comparison.

Table 1: Hypothetical Data for Comparison of this compound Enantiomers

Parameter(R)-3-Chlorobutyric Acid(S)-3-Chlorobutyric AcidRationale for Investigation
Enzyme Inhibition (IC50) e.g., Value in µMe.g., Value in µMTo determine the concentration required to inhibit a specific enzyme's activity by 50%. A lower IC50 indicates greater potency.
Receptor Binding Affinity (Ki) e.g., Value in nMe.g., Value in nMTo measure the affinity of each enantiomer for a specific receptor. A lower Ki indicates a stronger binding affinity.
Cell Viability (EC50) e.g., Value in µMe.g., Value in µMTo assess the concentration at which each enantiomer causes a 50% reduction in cell viability, indicating potential cytotoxicity.
Metabolic Stability (t1/2) e.g., Value in mine.g., Value in minTo determine the half-life of each enantiomer in the presence of metabolic enzymes (e.g., liver microsomes), indicating its metabolic fate.

Proposed Experimental Protocols for Elucidating Biological Activity

The following are detailed methodologies for key experiments that would be necessary to characterize and compare the biological activities of the (R)- and (S)-enantiomers of this compound.

Enzyme Inhibition Assay
  • Objective: To determine if the enantiomers of this compound differentially inhibit the activity of a target enzyme.

  • Principle: A specific enzyme and its substrate are incubated in the presence of varying concentrations of each enantiomer. The rate of product formation is measured, and the concentration of the inhibitor that causes 50% inhibition (IC50) is calculated.

  • Methodology:

    • Prepare a stock solution of the target enzyme in a suitable buffer.

    • Prepare serial dilutions of (R)- and (S)-3-Chlorobutyric acid.

    • In a 96-well plate, add the enzyme, buffer, and the respective enantiomer dilutions. Include a control group with no inhibitor.

    • Pre-incubate the mixture for a defined period at a specific temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

    • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value for each enantiomer.

Receptor Binding Assay
  • Objective: To assess the binding affinity of each enantiomer to a specific receptor.

  • Principle: A radiolabeled ligand with known affinity for the target receptor is competed with varying concentrations of the unlabeled enantiomers. The amount of radiolabeled ligand displaced is measured to determine the binding affinity (Ki) of the enantiomers.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • In a reaction tube, combine the membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of either (R)- or (S)-3-Chlorobutyric acid.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radiolabeled ligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Plot the percentage of displaced radioligand against the concentration of the enantiomer to calculate the Ki value.

Cell Viability Assay
  • Objective: To evaluate the cytotoxic effects of the enantiomers on a specific cell line.

  • Principle: Cells are treated with different concentrations of each enantiomer, and cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT or resazurin assay).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of (R)- and (S)-3-Chlorobutyric acid for a specified duration (e.g., 24, 48, or 72 hours).

    • Add the viability reagent (e.g., MTT) to each well and incubate.

    • Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for each enantiomer.

Visualizing the Research Workflow

A systematic approach is crucial when investigating the biological activities of enantiomers. The following diagram illustrates a general workflow for such a study.

G General Workflow for Comparing Enantiomer Biological Activity cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation cluster_3 Further Investigation (Optional) A Synthesis & Purification of (R)- and (S)-3-Chlorobutyric Acid B Characterization (e.g., NMR, Chiral HPLC) A->B C Enzyme Inhibition Assays B->C D Receptor Binding Assays B->D E Cell-Based Assays (e.g., Viability, Signaling) B->E F Determine IC50, Ki, EC50 Values C->F D->F E->F G Compare Potency & Efficacy of Enantiomers F->G H Mechanism of Action Studies G->H I In Vivo Animal Studies G->I

A Comparative Guide to the Synthesis of 3-Chlorobutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Chlorobutyric acid, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of three primary routes: the hydrochlorination of crotonic acid, the direct chlorination of butyric acid, and the substitution reaction of 3-hydroxybutyric acid. By presenting detailed experimental protocols, quantitative data, and a thorough comparison of their economic and environmental implications, this document aims to inform strategic decisions in the laboratory and at an industrial scale.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound is a multi-faceted decision, balancing factors such as product yield, purity, cost of raw materials, and operational complexity. The following table summarizes the key quantitative data for the three primary synthetic methodologies discussed.

ParameterRoute 1: Hydrochlorination of Crotonic AcidRoute 2: Chlorination of Butyric AcidRoute 3: Substitution of 3-Hydroxybutyric Acid
Starting Material Crotonic AcidButyric Acid3-Hydroxybutyric Acid
Primary Reagent Hydrogen Chloride (HCl)Chlorine (Cl₂)Thionyl Chloride (SOCl₂)
Typical Yield HighLow (for 3-isomer)High
Purity of Crude Product Good to ExcellentLow (mixture of isomers)Good to Excellent
Cost of Starting Material Moderate to High[1][2][3][4][5]Low[6][7][8][9][10]High[11][12][13][14]
Reaction Conditions Mild to moderate temperature and pressureElevated temperature, UV irradiation/catalystMild, often requires a catalyst
Key Advantages Direct, high regioselectivityInexpensive starting materialHigh yield and purity
Key Disadvantages Cost of crotonic acidPoor selectivity, difficult separationCost of 3-hydroxybutyric acid, hazardous reagent
Safety Concerns Handling of corrosive HCl gas/solutionHandling of toxic chlorine gasUse of highly reactive and corrosive SOCl₂
Environmental Impact Neutralization of excess acid requiredFormation of chlorinated byproductsGeneration of SO₂ and HCl gases

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved in each synthesis route, the following diagrams illustrate the reaction pathways.

cluster_0 Route 1: Hydrochlorination of Crotonic Acid Crotonic Acid Crotonic Acid 3-Chlorobutyric Acid_1 This compound Crotonic Acid->3-Chlorobutyric Acid_1 + HCl

Diagram 1: Synthesis of this compound from Crotonic Acid.

cluster_1 Route 2: Chlorination of Butyric Acid Butyric Acid Butyric Acid Chlorination Chlorination Butyric Acid->Chlorination + Cl₂ / Catalyst Product Mixture Product Mixture Chlorination->Product Mixture 2-Chlorobutyric Acid 2-Chlorobutyric Acid Product Mixture->2-Chlorobutyric Acid 3-Chlorobutyric Acid_2 This compound Product Mixture->3-Chlorobutyric Acid_2 4-Chlorobutyric Acid 4-Chlorobutyric Acid Product Mixture->4-Chlorobutyric Acid

Diagram 2: Synthesis of this compound from Butyric Acid.

cluster_2 Route 3: Substitution of 3-Hydroxybutyric Acid 3-Hydroxybutyric Acid 3-Hydroxybutyric Acid 3-Chlorobutyric Acid_3 This compound 3-Hydroxybutyric Acid->3-Chlorobutyric Acid_3 + SOCl₂

Diagram 3: Synthesis of this compound from 3-Hydroxybutyric Acid.

Experimental Protocols

Route 1: Hydrochlorination of Crotonic Acid

This method involves the Markovnikov addition of hydrogen chloride to the carbon-carbon double bond of crotonic acid.

Materials:

  • Crotonic acid

  • Concentrated hydrochloric acid or hydrogen chloride gas

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

Procedure:

  • Dissolve crotonic acid in the anhydrous solvent in a reaction vessel equipped with a stirrer and a gas inlet/outlet.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise with vigorous stirring.

  • Maintain the temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Route 2: Chlorination of Butyric Acid

This route relies on the free-radical chlorination of butyric acid. However, this reaction typically yields a mixture of chlorinated isomers, with the 2-chloro and 4-chloro isomers often being the major products. Obtaining a high yield of this compound via this method is challenging and generally results in low selectivity. A patent (CN102241583A) describes a process for synthesizing 2-chlorobutyric acid where this compound is a byproduct, with yields ranging from less than 1% to 10% depending on the reaction conditions.[15]

Route 3: Substitution of 3-Hydroxybutyric Acid with Thionyl Chloride

This method involves the conversion of the hydroxyl group in 3-hydroxybutyric acid to a chlorine atom using thionyl chloride. This reaction is known to proceed with high yield and is a common method for such transformations.[16][17]

Materials:

  • 3-Hydroxybutyric acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Pyridine (optional, as a catalyst and acid scavenger)

Procedure:

  • In a fume hood, dissolve 3-hydroxybutyric acid in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a gas trap for SO₂ and HCl.

  • Slowly add thionyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction will occur.

  • If pyridine is used, it should be added cautiously to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gases ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude this compound can be purified by fractional distillation.

Cost-Benefit Analysis

Route 1: Hydrochlorination of Crotonic Acid

  • Cost: The primary cost driver for this route is the price of crotonic acid, which is generally higher than that of butyric acid.[1][2][3][4][5] Hydrogen chloride is a relatively inexpensive reagent.

  • Benefit: This method offers a direct and regioselective pathway to this compound, potentially leading to higher yields and simpler purification compared to the chlorination of butyric acid. The reaction conditions are typically mild.

Route 2: Chlorination of Butyric Acid

  • Cost: Butyric acid is a commodity chemical with a relatively low price, making this route attractive from a raw material cost perspective.[6][7][8][9][10]

  • Benefit: The low cost of the starting material is a significant advantage.

  • Drawback: The major drawback is the lack of selectivity, leading to a mixture of 2-, 3-, and 4-chlorobutyric acids.[15] This necessitates a costly and often difficult separation process, significantly reducing the overall yield of the desired 3-isomer and increasing production costs.

Route 3: Substitution of 3-Hydroxybutyric Acid

  • Cost: 3-Hydroxybutyric acid is significantly more expensive than both crotonic acid and butyric acid, making this the most expensive route in terms of starting material.[11][12][13][14] Thionyl chloride is a moderately priced reagent.

  • Benefit: This route is expected to provide a high yield of this compound with good purity, as the substitution reaction is generally efficient and selective. This can simplify the purification process.[16][17]

  • Drawback: The high cost of 3-hydroxybutyric acid is a major barrier to its use in large-scale production. The use of thionyl chloride also presents significant safety and handling challenges.[18][19]

Safety and Environmental Considerations

Hydrochlorination of Crotonic Acid:

  • Safety: Hydrogen chloride is a corrosive gas that requires careful handling in a well-ventilated area.[20][21][22] Personal protective equipment (PPE) is essential.

  • Environmental: The primary waste product is excess hydrochloric acid, which must be neutralized before disposal.[20][21][22]

Chlorination of Butyric Acid:

  • Safety: Chlorine gas is highly toxic and reactive, necessitating stringent safety protocols and specialized equipment for handling.[23][24][25][26]

  • Environmental: The formation of a mixture of chlorinated organic compounds presents a significant environmental concern.[23][24][27] These byproducts can be persistent and toxic. Waste streams from this process require careful treatment and disposal.

Substitution of 3-Hydroxybutyric Acid:

  • Safety: Thionyl chloride is a highly corrosive and reactive substance that reacts violently with water.[18][19] It releases toxic sulfur dioxide and hydrogen chloride gases upon reaction. All manipulations must be performed in a fume hood with appropriate PPE.

  • Environmental: The gaseous byproducts (SO₂ and HCl) must be scrubbed before release. The disposal of any residual thionyl chloride and chlorinated waste requires specialized procedures.

Conclusion

For laboratory-scale synthesis where high purity and a direct route are prioritized, the hydrochlorination of crotonic acid (Route 1) presents a favorable option, despite the higher cost of the starting material. For applications where cost is the primary driver and a complex purification process is feasible, the chlorination of butyric acid (Route 2) could be considered, although the low selectivity for the desired 3-isomer is a significant drawback. The substitution of 3-hydroxybutyric acid (Route 3) , while offering high yield and purity, is likely to be prohibitively expensive for most applications due to the high cost of the starting material, but could be viable for the synthesis of high-value, specialized derivatives where cost is a secondary consideration.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or drug development professional, including the desired scale of production, purity specifications, budget constraints, and the available safety and handling infrastructure.

References

Comparative Environmental Impact Assessment of Chlorobutyric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of three chlorobutyric acid isomers: 2-chlorobutyric acid, 3-chlorobutyric acid, and 4-chlorobutyric acid. These compounds are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of their environmental fate and toxicity crucial for sustainable chemical practices and risk assessment.[1][2] This document summarizes available data on their aquatic toxicity and biodegradability, outlines relevant experimental protocols, and discusses the influence of the chlorine atom's position on the molecule's environmental footprint.

Executive Summary

While comprehensive comparative data remains limited, available information and structure-activity relationships suggest a variance in the environmental impact among the chlorobutyric acid isomers. The position of the chlorine atom on the butyric acid chain influences the compound's reactivity and, consequently, its biological and toxicological effects. Generally, halogenated organic compounds are recognized as substances of potential environmental concern.[3] This guide aims to consolidate the existing knowledge to aid in informed decision-making during research and development.

Data Presentation

Due to a scarcity of direct comparative experimental studies, a complete quantitative comparison is challenging. The following tables summarize the currently available data and provide a framework for understanding the potential environmental impact of each isomer.

Table 1: Aquatic Toxicity Data for Chlorobutyric Acid Isomers

IsomerTest OrganismExposure DurationEndpointResultReference
2-Chlorobutyric Acid Daphnia magna (Water Flea)48 hoursEC50 (Immobilisation)Data not available
Fish (species not specified)96 hoursLC50 (Mortality)Data not available
This compound Daphnia magna (Water Flea)48 hoursEC50 (Immobilisation)Data not available
Fish (species not specified)96 hoursLC50 (Mortality)Data not available
4-Chlorobutyric Acid Daphnia magna (Water Flea)48 hoursEC50 (Immobilisation)Data not available
Fish (species not specified)96 hoursLC50 (Mortality)Data not available

Note: The lack of specific EC50 and LC50 values in publicly accessible literature highlights a significant data gap for these compounds.

Table 2: Biodegradability of Chlorobutyric Acid Isomers

IsomerTest TypeDurationResultClassificationReference
2-Chlorobutyric Acid OECD 301 Guideline (Ready Biodegradability)28 daysData not availableNot classified
This compound Microbial degradation studyNot specifiedReadily degraded by Pseudomonas sp.Potentially readily biodegradable[4]
4-Chlorobutyric Acid OECD 301 Guideline (Ready Biodegradability)28 daysData not availableNot classified

Note: While specific ready biodegradability data according to OECD standards is largely unavailable, a study has shown that this compound can be degraded by certain microorganisms.[4] The biodegradability of the other isomers requires further investigation.

Structure-Activity Relationship and Environmental Impact

The position of the chlorine atom on the butanoic acid chain is a key determinant of the molecule's chemical and toxicological properties. This relationship can be visualized as a logical flow influencing the ultimate environmental impact.

cluster_0 Isomeric Structure cluster_1 Physicochemical & Biological Properties cluster_2 Environmental Impact Position of Chlorine Atom Position of Chlorine Atom Chemical Reactivity Chemical Reactivity Position of Chlorine Atom->Chemical Reactivity influences Biodegradation Potential Biodegradation Potential Chemical Reactivity->Biodegradation Potential affects Toxicological Profile Toxicological Profile Chemical Reactivity->Toxicological Profile determines Persistence in Environment Persistence in Environment Biodegradation Potential->Persistence in Environment impacts Ecotoxicity Ecotoxicity Toxicological Profile->Ecotoxicity defines

Figure 1: Logical relationship between isomeric structure and environmental impact.

Generally, the closer the electron-withdrawing chlorine atom is to the carboxylic acid group, the stronger the acid and the higher the chemical reactivity.[5] This increased reactivity can influence its interaction with biological systems. For instance, α-halo-carbonyl compounds (like 2-chlorobutyric acid) are known to be more reactive than their β- or γ-counterparts (3- and 4-chlorobutyric acid, respectively).[6] This heightened reactivity could lead to a higher toxic potential but may also make the compound more susceptible to certain degradation pathways. Conversely, a more stable isomer might be less acutely toxic but could persist longer in the environment.

Experimental Protocols

To address the existing data gaps and enable a robust comparative assessment, standardized experimental protocols are essential. The following are summaries of key OECD guidelines for testing the aquatic toxicity and biodegradability of chemicals.

Aquatic Toxicity Testing

1. OECD 202: Daphnia sp. Acute Immobilisation Test

  • Objective: To determine the concentration of a substance that causes 50% of Daphnia magna to become immobilized after 48 hours of exposure (EC50).

  • Methodology:

    • Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in a static or semi-static system.

    • At least five concentrations in a geometric series are used, along with a control group.

    • The test is conducted for 48 hours under controlled temperature (20 ± 2 °C) and lighting conditions (e.g., 16-hour light/8-hour dark cycle).

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • The 48-hour EC50 value is calculated using statistical methods.

  • Experimental Workflow:

    A Prepare Test Solutions (5 concentrations + control) B Introduce Daphnids (<24h old) A->B C Incubate for 48h (20°C, controlled light) B->C D Observe Immobilisation (at 24h and 48h) C->D E Calculate 48h EC50 D->E

    Figure 2: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

2. OECD 203: Fish, Acute Toxicity Test

  • Objective: To determine the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (LC50).

  • Methodology:

    • Fish (e.g., Zebra-fish, Rainbow trout) are exposed to the test substance in a series of concentrations for 96 hours.

    • A limit test (at 100 mg/L) or a full test with at least five concentrations in a geometric series is performed.

    • The test can be static, semi-static, or flow-through.

    • Mortalities are recorded at 24, 48, 72, and 96 hours.

    • The LC50 at 96 hours is calculated using appropriate statistical methods.

  • Experimental Workflow:

    A Acclimatize Fish B Prepare Test Solutions (≥5 concentrations + control) A->B C Expose Fish for 96h B->C D Record Mortalities (at 24, 48, 72, 96h) C->D E Calculate 96h LC50 D->E

    Figure 3: Workflow for OECD 203 Fish, Acute Toxicity Test.

Ready Biodegradability Testing

OECD 301 F: Manometric Respirometry Test

  • Objective: To determine the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms.

  • Methodology:

    • A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from activated sludge).

    • The mixture is incubated in a closed respirometer in the dark at a constant temperature (20-24 °C) for 28 days.

    • The consumption of oxygen is measured by the pressure change in the respirometer.

    • The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

    • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

  • Experimental Workflow:

    A Prepare Test Medium (Substance + Inoculum) B Incubate in Respirometer (28 days, dark) A->B C Measure O2 Consumption B->C D Calculate % Biodegradation C->D E Assess Ready Biodegradability D->E

    Figure 4: Workflow for OECD 301 F Manometric Respirometry Test.

Conclusion and Recommendations

The current body of publicly available data is insufficient to provide a definitive comparative environmental impact assessment of 2-, 3-, and 4-chlorobutyric acid. While structure-activity relationships provide a theoretical framework for predicting their relative toxicity and biodegradability, experimental data is urgently needed to validate these predictions.

For researchers and drug development professionals working with these compounds, it is recommended to:

  • Promote and conduct further research to generate robust and comparable data on the aquatic toxicity and biodegradability of all three isomers, following standardized OECD guidelines.

  • Consider the potential for environmental persistence and toxicity in the early stages of process development and product design.

  • Adopt a precautionary approach in handling and disposal of these compounds, assuming a potential for environmental harm in the absence of comprehensive data.

By systematically generating and sharing ecotoxicological data, the scientific community can build a more complete understanding of the environmental impact of chlorobutyric acid isomers, paving the way for the development of safer and more sustainable chemical processes.

References

Safety Operating Guide

Proper Disposal of 3-Chlorobutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Chlorobutyric acid is critical for ensuring personnel safety and environmental protection. As a halogenated carboxylic acid, this compound is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides essential safety information, operational plans, and step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to be aware of its hazards. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] When heated to decomposition, it may emit toxic chloride fumes.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

  • Eye/Face Protection: Chemical safety goggles and/or a face shield are required.[1][2]

  • Skin Protection: Wear a lab coat or apron and suitable protective gloves.[1][2]

  • Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[3][4]

Step-by-Step Disposal Protocol

All laboratory chemical waste must be managed in a way that is safe, environmentally sound, and compliant with federal, state, and local regulations.[5] Never dispose of this compound down the drain or by evaporation.[6][7]

Step 1: Waste Classification and Segregation

  • Classify: this compound is a hazardous waste. Specifically, it is a halogenated organic acid.[8]

  • Segregate: Proper segregation is crucial to prevent dangerous chemical reactions.[7][9]

    • Collect this compound waste in a dedicated container.

    • Do NOT mix with incompatible materials such as bases, oxidizers, or reactive metals.[9]

    • Keep halogenated organic wastes separate from non-halogenated organic wastes.[8][9]

Step 2: Container Selection and Management

  • Choose a Compatible Container: Use a container made of material compatible with acids. Glass or high-density polyethylene (HDPE) containers are generally suitable.[10][11] The container must be in good condition, with no leaks or cracks.[6]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][9][12] Using a funnel that is left in the opening is not considered a closed container.[9]

  • Avoid Overfilling: Do not fill liquid waste containers beyond 90% of their capacity to allow for expansion.[11]

Step 3: Labeling

Properly labeling hazardous waste is a critical regulatory requirement.[5]

  • Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a fully completed hazardous waste label or tag provided by your institution's Environmental Health & Safety (EHS) department.[6][12]

  • Complete All Information: The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).[9]

    • The approximate concentration and volume.

    • The date accumulation started.

    • The specific laboratory or generator information.[12]

Step 4: Accumulation and Storage

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][7]

  • Secondary Containment: Store the waste container in a clean, compatible secondary containment tray or bin to contain any potential leaks or spills.[6][7]

  • Adhere to Storage Limits: Do not exceed the maximum allowable volume of hazardous waste stored in your SAA. Once the container is full or the maximum storage time is reached, it must be prepared for pickup.

Step 5: Requesting Disposal Pickup

  • Arrange for Collection: Contact your institution's EHS or hazardous waste management department to schedule a pickup.[5][12] Do not transport hazardous waste yourself.[7]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate action is required.

  • Spills:

    • For small spills that you are trained and equipped to handle, use an appropriate absorbent material (e.g., Chemizorb®).

    • All materials used for spill cleanup must also be treated as hazardous waste.[6][7]

    • For large spills, or any spill you are not comfortable cleaning, evacuate the area, isolate the spill, and contact your institution's emergency response or EHS department immediately.[6][7][12]

  • Exposure:

    • Eyes: Immediately flush with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][4]

    • Skin: Take off all contaminated clothing immediately and rinse the affected skin with water.[4] Seek medical attention.[4]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]

Quantitative Data Summary

The following table summarizes key quantitative limits and parameters for hazardous waste management in a laboratory setting. These values are common guidelines; however, you must adhere to the specific regulations set by your institution and local authorities.

ParameterGuidelineSource
Maximum Container Fill Level 90% of total capacity[11]
Maximum SAA Volume (Total) 55 gallons[5][7]
Maximum SAA Volume (Acutely Toxic "P-List" Waste) 1 quart (liquid) or 1 kg (solid)[5][7]
Maximum Accumulation Time 9 to 12 months (institution-dependent)[5][6]
pH for Drain Disposal (Neutralized Corrosives Only) Between 5.5 and 9.5[2]
Post-Neutralization Flush 20 parts water[2]

Note: this compound is not typically neutralized for disposal due to its other hazardous characteristics. It should be disposed of via chemical waste pickup.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Management cluster_disposal Final Disposal start Identify 3-Chlorobutyric Acid as Waste ppe Don Proper PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Sealed Waste Container ppe->container label_container Affix & Fill Out Hazardous Waste Label container->label_container collect Collect Waste in Designated Container label_container->collect segregate Segregate from Incompatible Chemicals collect->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store monitor Monitor Volume & Accumulation Time store->monitor full Container is Full or Max Time Reached? monitor->full full->monitor No request Finalize Waste Label & Request EHS Pickup full->request Yes end_node Waste Collected by Authorized Personnel request->end_node

Caption: Workflow for this compound waste management.

References

Personal protective equipment for handling 3-Chlorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel handling 3-Chlorobutyric acid. It includes detailed information on personal protective equipment (PPE), emergency procedures, and disposal, designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Chemical Profile: this compound (CAS No: 1951-12-8) is a colorless to almost colorless clear liquid.[1] It is corrosive and can cause severe skin burns and eye damage.[2] The substance is harmful if swallowed and may cause respiratory irritation.[1] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye damage.[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and long-sleeved clothing.Prevents skin contact, which can cause irritation and burns.[1][2]
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH-approved vapor respirator is necessary.[2]Protects against inhalation of vapors that can cause respiratory tract irritation.[1][3]

Operational Plan: Handling Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

    • Work within a properly functioning chemical fume hood.

    • Confirm that all necessary PPE is available and in good condition.

  • Handling:

    • Wear the appropriate PPE as specified in the table above before handling the chemical.[1]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe in vapors or mists.[1][3]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2][4]

    • Keep the container tightly closed and store in the original container.[2]

    • Store in a segregated and approved area, away from incompatible materials.[2]

    • Store locked up.[1]

Emergency and Disposal Plan

Emergency First-Aid Procedures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[2]
Eye Contact Immediately rinse cautiously with water for several minutes, including under the eyelids.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][4]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.[2][4]

Spill and Leak Procedures:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2] Place the absorbed material into a suitable, closed container for chemical waste.[2] Do not let the product enter drains.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4] This material should be disposed of as hazardous waste. Do not dispose of it down the drain or into the environment.[5] All waste materials should be sent to an approved waste disposal plant.

Workflow for Handling this compound

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.